Technical Documentation Center

Glisoprenin A Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Glisoprenin A
  • CAS: 144376-62-5

Core Science & Biosynthesis

Foundational

Glisoprenin A: Structural Elucidation, Absolute Configuration, and Pharmacological Profile

The following is an in-depth technical guide on Glisoprenin A, structured for researchers and drug development professionals. Executive Summary Glisoprenin A is a fungal metabolite of significant pharmacological interest...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Glisoprenin A, structured for researchers and drug development professionals.

Executive Summary

Glisoprenin A is a fungal metabolite of significant pharmacological interest, primarily identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . Isolated from Gliocladium species (specifically Gliocladium sp.[1][2] FO-1513 and Gliocladium roseum), it represents a unique class of polyisoprenepolyols .

Beyond its role in lipid metabolism, Glisoprenin A has demonstrated utility in inhibiting the Wnt signaling pathway, specifically interfering with appressorium formation in pathogenic fungi like Magnaporthe grisea. This guide details the molecule's chemical architecture, the rigorous methodology used to determine its absolute configuration (a landmark application of chiral lanthanide shift reagents), and its biological mechanisms.

Chemical Structure and Properties[1][2][3][4][5][6][7]

Physicochemical Characteristics

Glisoprenin A belongs to a family of compounds (Glisoprenins A–G) characterized by a long isoprenoid chain attached to a hydrophilic core.

PropertyData
Chemical Formula C₄₅H₇₈O₅ (Typical congener formula, varies by oxidation state)
Molecular Weight ~700–770 Da (Derivative dependent)
Structural Class Polyisoprenepolyol (Nonaprenyl derivative)
Core Moiety Hydrophilic cyclic ether (Tetrahydrofuran/Oxolane derivative)
Solubility Soluble in MeOH, DMSO, CHCl₃; Insoluble in water
Appearance Colorless oil or amorphous solid
Structural Architecture

The molecule consists of a C45 skeleton derived from nine isoprene units. Its structure is distinct from typical polyprenyl phenols due to the presence of a hydrophilic "head" group containing multiple chiral centers and tertiary hydroxyls.

  • The Hydrophobic Tail: A long, unsaturated polyisoprenoid chain responsible for membrane intercalation.

  • The Hydrophilic Head: A cyclic ether (oxolane) ring substituted with hydroxy-isopropyl groups. This region contains the critical stereocenters that dictate biological specificity.

Determination of Absolute Configuration

The determination of Glisoprenin A's absolute configuration is a seminal case study in natural product chemistry, demonstrating the power of NMR-based stereochemical prediction followed by total synthesis.

The Challenge

Glisoprenin A contains multiple tertiary alcohols , which are notoriously difficult to resolve using standard Mosher's ester analysis due to steric hindrance and lack of protons on the carbinol carbon.

The Solution: Kishi's Lanthanide Shift Method

In 2004, a collaborative effort by Adams, Ghosh, and Kishi utilized chiral lanthanide shift reagents to predict the stereochemistry, which was subsequently validated by total synthesis.[3]

Methodology
  • Reagent: Pr(tfc)₃ (Praseodymium tris[3-(trifluoromethylhydroxymethylene)-d-camphorate]).

  • Mechanism: The chiral lanthanide coordinates with the tertiary hydroxyls. The induced chemical shift changes (

    
    ) in the 
    
    
    
    C NMR spectrum of the substrate are compared against a universal database of spatially defined model compounds.
  • Prediction: The method predicted the specific spatial arrangement of the hydroxyl groups relative to the cyclic core.

Validation via Total Synthesis

To unequivocally prove the configuration, the team synthesized the predicted isomer.[1][2][3]

  • Key Reaction: Asymmetric dihydroxylation and stereoselective cyclization.

  • Result: The synthetic (+)-Glisoprenin A exhibited identical NMR spectra and optical rotation to the natural isolate, confirming the absolute configuration.[1]

Stereochemical Workflow Visualization

StereochemDetermination Isolation Isolation from Gliocladium sp. FO-1513 PlanarStruct Planar Structure (2D NMR) Isolation->PlanarStruct Challenge Challenge: Tertiary Alcohols (Mosher Method Inapplicable) PlanarStruct->Challenge KishiMethod Kishi Method: Chiral Lanthanide Shift Reagents (Pr(tfc)3 + 13C NMR) Challenge->KishiMethod Alternative Strategy Prediction Predicted Stereostructure KishiMethod->Prediction Synthesis Total Synthesis of Predicted Isomer (Adams, Ghosh, Kishi, 2004) Prediction->Synthesis Confirmation Confirmation: Synthetic Spectra == Natural Spectra Synthesis->Confirmation

Figure 1: Workflow for the stereochemical resolution of Glisoprenin A, highlighting the use of lanthanide shift reagents.

Biological Activity and Mechanism of Action[5][9]

ACAT Inhibition

Glisoprenin A is a competitive inhibitor of ACAT (Acyl-CoA:cholesterol acyltransferase) .

  • Target: ACAT1 and ACAT2 isozymes.

  • Mechanism: By inhibiting ACAT, Glisoprenin A prevents the esterification of cholesterol. This reduces the accumulation of cholesteryl esters in macrophages (foam cell formation), a critical step in atherosclerosis.

  • Potency: IC₅₀ values typically range from 40–60 µM in rat liver microsomes, though derivatives (like Glisoprenin B) may show varying potency.[4]

Wnt Signaling and Antifungal Activity

Glisoprenin A inhibits the formation of appressoria (infection structures) in the rice blast fungus Magnaporthe grisea.

  • Pathway: It interferes with the signal transduction pathway triggered by surface hydrophobicity.

  • Significance: This activity suggests Glisoprenin A targets a conserved mechanism in eukaryotic signaling, potentially linked to the Wnt/

    
    -catenin pathway  or analogous fungal cascades involving protein prenylation or lipid trafficking.
    
Mechanistic Pathway Diagram

MechanismAction cluster_Lipid Lipid Metabolism (Mammalian) cluster_Fungal Fungal Pathogenesis (M. grisea) Glisoprenin Glisoprenin A ACAT ACAT Enzyme (ER Membrane) Glisoprenin->ACAT Inhibits Pathway Signaling Cascade (PKC/cAMP independent) Glisoprenin->Pathway Inhibits Ester Cholesteryl Ester Cholesterol Free Cholesterol Cholesterol->Ester ACAT FoamCell Foam Cell Formation (Atherosclerosis) Ester->FoamCell Signal Hydrophobic Surface Signal Signal->Pathway Appressorium Appressorium Formation Pathway->Appressorium

Figure 2: Dual biological activity of Glisoprenin A in mammalian lipid metabolism and fungal pathogenesis.

Experimental Protocols

Isolation from Gliocladium sp.[2][10] FO-1513

Note: This protocol summarizes the standard extraction procedure established by Tomoda et al.

  • Fermentation: Cultivate Gliocladium sp. FO-1513 in a medium containing glucose (2%), polypeptone (0.5%), yeast extract (0.2%), and agar at 27°C for 72 hours.

  • Solvent Extraction: Extract the fermentation broth with an equal volume of ethyl acetate .

  • Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield an oily residue.

  • Chromatography (Silica Gel):

    • Load residue onto a silica gel column.

    • Elute with a gradient of CHCl₃ : MeOH (100:0 to 90:10).

    • Glisoprenin A typically elutes in the 5–10% methanol fractions.

  • Purification (HPLC):

    • Column: ODS (Octadecylsilyl) reverse-phase.

    • Mobile Phase: Acetonitrile : Water (85:15).

    • Detection: UV at 210 nm.

ACAT Inhibition Assay (Microsomal)

To verify biological activity, the following assay is standard:

  • Preparation: Isolate microsomes from rat liver via differential centrifugation.

  • Reaction Mix: Combine microsomes (200 µg protein), [1-

    
    C]oleoyl-CoA (substrate), and exogenous cholesterol in phosphate buffer (pH 7.4).
    
  • Inhibition: Add Glisoprenin A (dissolved in DMSO) at varying concentrations (1–100 µM).

  • Incubation: Incubate at 37°C for 5–10 minutes.

  • Termination: Stop reaction with chloroform/methanol (2:1).

  • Quantification: Separate lipids via TLC and quantify radioactivity in the cholesteryl ester band.

References

  • Tomoda, H., et al. (1992).[2] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties."[5] The Journal of Antibiotics, 45(8), 1202–1206. Link

  • Nishida, H., et al. (1992).[2] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B." The Journal of Antibiotics, 45(10), 1669–1676. Link

  • Adams, C. M., Ghosh, I., & Kishi, Y. (2004).[3] "Validation of lanthanide chiral shift reagents for determination of absolute configuration: total synthesis of glisoprenin A." Organic Letters, 6(25), 4723–4726.[3][6] Link

  • Thines, E., et al. (1998).[5] "Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum."[5] The Journal of Antibiotics, 51(2), 117–122.[5] Link

  • Ghosh, I., Zeng, H., & Kishi, Y. (2004).[2][3] "A novel approach for determination of absolute configuration of secondary and tertiary alcohols using chiral lanthanide shift reagents."[1] Organic Letters, 6(25), 4715–4718.[2] Link

Sources

Exploratory

A Technical Guide to the Biological Activity of Glisoprenin A from Gliocladium roseum

For Researchers, Scientists, and Drug Development Professionals Abstract Glisoprenin A, a polyisoprenepolyol metabolite isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea), has emerged as a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin A, a polyisoprenepolyol metabolite isolated from the fungus Gliocladium roseum (also known as Clonostachys rosea), has emerged as a molecule of significant interest due to its distinct biological activities. This guide provides a comprehensive overview of the known bioactivities of Glisoprenin A, with a primary focus on its role as a specific inhibitor of appressorium formation in phytopathogenic fungi and its moderate cytotoxic effects. We will delve into its mechanism of action, present detailed experimental protocols for its study, and summarize key quantitative data to support further research and development.

Introduction: The Fungal Metabolite Glisoprenin A

Gliocladium roseum is a deuteromycete fungus recognized for its production of a diverse array of secondary metabolites. Among these are the glisoprenins, a family of polyterpenoids. Glisoprenin A is a key member of this family, structurally defined as a tetrahydroxynonaprenol.[1] Its unique structure is the basis for its specialized biological functions.

Initially, research focused on the glisoprenin family for their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).[1] However, subsequent and more detailed investigations have highlighted a more specific and potent activity: the inhibition of a critical developmental stage in plant pathogenic fungi, alongside moderate cytotoxicity against various cell lines.[2][3]

Core Biological Activities

The primary biological activities of Glisoprenin A and its derivatives can be categorized into two main areas: inhibition of fungal pathogenesis and cytotoxicity.

Inhibition of Appressorium Formation in Magnaporthe grisea

The most well-documented activity of Glisoprenin A is its ability to inhibit the formation of appressoria in Magnaporthe grisea, the rice blast fungus.[4][5] Appressoria are specialized infection structures that generate immense turgor pressure to breach the host plant's cuticle, a mandatory step for successful infection.[4]

Mechanism of Action: Glisoprenin A specifically interferes with the signal transduction pathway that is triggered by physical cues, such as a hydrophobic surface, which normally induces appressorium formation.[4][5] Interestingly, it does not affect appressorium formation induced by chemical signals like cAMP on non-inductive (hydrophilic) surfaces.[4] This suggests that Glisoprenin A acts on a specific branch of the signaling cascade related to surface recognition. Research indicates the involvement of two partly independent signal-transducing pathways in appressorium formation, with Glisoprenin A selectively inhibiting the hydrophobicity-sensing pathway.[4][5]

This targeted activity makes Glisoprenin A a valuable tool for dissecting the complex signaling networks governing fungal pathogenesis and a potential lead for developing novel, specific antifungal agents.[6]

Cytotoxic Activity

While Glisoprenin A and its analogues (C, D, and E) have been reported to show no significant general antifungal, antibacterial, or phytotoxic activities, they do exhibit moderate cytotoxicity.[2][3] More recent studies on related glisoprenins isolated from other Gliocladium species have further substantiated the cytotoxic potential of this class of molecules against various human cancer cell lines.[7] For instance, Glisoprenin G, an analogue, displayed cytotoxicity against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) cells with IC50 values of 33.05, 9.05, and 19.25 μM, respectively.

Mechanism of Action: The precise mechanism behind the cytotoxic effects of glisoprenins is not yet fully elucidated. However, the activity of other polyisoprenepolyols suggests potential mechanisms could involve the disruption of cell membrane integrity or interference with key cellular signaling pathways.[8] The structural similarity to lipids may allow these molecules to intercalate into cell membranes, altering their fluidity and function, which can trigger apoptotic pathways.

Experimental Protocols & Methodologies

The following protocols are foundational for the investigation of Glisoprenin A's biological activities.

Isolation and Production of Glisoprenin A

Glisoprenin A is typically isolated from submerged cultures of Gliocladium roseum.[4]

Protocol: Fermentation and Extraction

  • Inoculation: Inoculate a suitable liquid medium (e.g., DM medium containing 40 g/L malt extract) with a culture of Gliocladium roseum.[4]

  • Fermentation: Grow the culture in a shaker incubator under controlled conditions (e.g., temperature, agitation) for a specified period to allow for metabolite production.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction: Extract the culture broth with an organic solvent such as ethyl acetate. This will partition Glisoprenin A and other nonpolar metabolites into the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to bioactivity-guided fractionation using chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate pure Glisoprenin A.[4]

Assay for Appressorium Formation Inhibition

This assay is critical for quantifying the specific inhibitory activity of Glisoprenin A.

Protocol: M. grisea Appressorium Formation Assay [4]

  • Spore Preparation: Harvest conidia (spores) from 10-14 day old cultures of M. grisea. Suspend the conidia in sterile deionized water and filter through glass wool to remove mycelial debris. Centrifuge, wash, and resuspend the conidia to a final concentration of 1.25 x 10^5 conidia/mL.[4]

  • Assay Setup:

    • Place a piece of a hydrophobic surface (e.g., GelBond film or Parafilm) into the wells of a 24-well microtiter plate.[4]

    • Add 40 µL of the conidial suspension onto the hydrophobic surface.

    • Allow the conidia to attach for 1 hour.

  • Treatment: Add the test compound (Glisoprenin A) dissolved in a suitable solvent (e.g., methanol) at various concentrations. Include a solvent-only control.

  • Incubation: Incubate the plates under conditions conducive to germination and appressorium formation (e.g., 24-28°C in the dark) for 16-24 hours.

  • Microscopic Analysis: Observe the germinated conidia under a light microscope. Quantify the percentage of germlings that have successfully formed melanized appressoria.

  • Data Analysis: Calculate the inhibition of appressorium formation relative to the solvent control. Determine the IC50 value, which is the concentration of Glisoprenin A required to inhibit appressorium formation by 50%.

Cytotoxicity Assessment

The Sulforhodamine B (SRB) assay is a reliable method for assessing cytotoxicity against adherent cancer cell lines.[9]

Protocol: SRB Cytotoxicity Assay

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7, PC-3) into 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of Glisoprenin A for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Discard the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%) value.

Data Summary & Visualization

Quantitative Data

The following table summarizes the reported cytotoxic activities of glisoprenin analogues. Data for Glisoprenin A itself is often reported as "moderate," while specific IC50 values are available for its close relatives.

CompoundCell LineActivityIC50 Value (µM)
Glisoprenin GA549 (Lung Carcinoma)Cytotoxic33.05[7]
Glisoprenin GMDA-MB-231 (Breast Cancer)Cytotoxic9.05[7]
Glisoprenin GPC-3 (Prostate Cancer)Cytotoxic19.25[7]
Glisoprenin FA549 (Lung Carcinoma)Cytotoxic48.59[7]
Glisoprenin FMDA-MB-231 (Breast Cancer)Cytotoxic15.59[7]
Glisoprenin FPC-3 (Prostate Cancer)Cytotoxic32.31[7]
Diagrams

experimental_workflow cluster_isolation Isolation & Purification cluster_bioassay Bioactivity Screening cluster_results Data Analysis F Fungal Culture (Gliocladium roseum) B Fermentation Broth F->B E Solvent Extraction B->E C Crude Extract E->C P Chromatographic Purification (HPLC) C->P GA Pure Glisoprenin A P->GA AFA Appressorium Formation Assay (M. grisea) GA->AFA Test Compound CA Cytotoxicity Assay (e.g., SRB on Cancer Cells) GA->CA Test Compound IC50_A Determine IC50 (Anti-Appressorium) AFA->IC50_A IC50_C Determine IC50/GI50 (Cytotoxicity) CA->IC50_C

Caption: Workflow for isolation and bioactivity screening of Glisoprenin A.

signal_pathway cluster_pathway Signaling Cascade cluster_output Cellular Response Hydrophobic Hydrophobic Surface (e.g., Plant Cuticle) Pathway Surface Recognition Pathway (e.g., MPG1) Hydrophobic->Pathway cAMP_ind cAMP-independent Signaling Pathway->cAMP_ind PKA Protein Kinase A Activation cAMP_ind->PKA Appressorium Appressorium Formation PKA->Appressorium GlisopreninA Glisoprenin A GlisopreninA->cAMP_ind Inhibition

Caption: Proposed mechanism of Glisoprenin A on M. grisea signaling.

Future Directions and Therapeutic Potential

The unique mode of action of Glisoprenin A positions it as a promising candidate for several applications:

  • Agrochemical Development: Its specific inhibition of appressorium formation suggests it could be developed into a highly targeted fungicide against pathogens like M. grisea, potentially with lower off-target effects than broad-spectrum fungicides.

  • Oncology Research: While its cytotoxicity is moderate, the polyisoprenepolyol scaffold could be a starting point for medicinal chemistry efforts to develop more potent and selective anticancer agents. Understanding its precise cytotoxic mechanism is a critical next step.

  • Chemical Biology Tool: Glisoprenin A is an invaluable molecular probe for studying the signaling pathways involved in fungal pathogenesis and surface sensing.

Further research should focus on elucidating the precise molecular target of Glisoprenin A within the hydrophobicity-sensing pathway and exploring structure-activity relationships to enhance its cytotoxic potency and selectivity.

References

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1998). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities. The Journal of Antibiotics, 51(2), 117–122. [Link]

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1997). Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces. FEMS Microbiology Letters, 151(2), 219-224. [Link]

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1997). Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces. FEMS Microbiology Letters. [Link]

  • Nishida, H., Tomoda, H., Cao, J., Okuda, S., & Ōmura, S. (1992). Glisoprenins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B. The Journal of Antibiotics, 45(8), 1215-1221. [Link]

  • Song, X., Tian, C., & Li, G. (2025). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1. Natural Product Research, 1-5. [Link]

  • Eilbert, F., Thines, E., Sterner, O., & Anke, H. (1998). Glisoprenins C, D and E, New Inhibitors of Appressorium Formation in Magnaporthe grisea, from Cultures of Gliocladium roseum. The Journal of Antibiotics. [Link]

  • Han, P., Zhang, X., Xu, D., & Zhang, C. (2020). Metabolites from Clonostachys Fungi and Their Biological Activities. Journal of Fungi, 6(4), 229. [Link]

  • Song, X., Tian, C., & Li, G. (2025). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1. Natural Product Research. [Link]

  • Wang, C. R., Chen, Y. C., & Yang, Y. L. (2014). Isolation and Structure Characterization of an Antioxidative Glycopeptide from Mycelial Culture Broth of a Medicinal Fungus. Molecules, 19(10), 15830-15843. [Link]

  • Thines, E., Anke, H., & Sterner, O. (1998). Glisoprenins C, D, and E, New Inhibitors of Appressorium Eormation in Magnaporthe grisea, from Cultures of Gliocladium roseum. 2. Structure Determination. ChemInform. [Link]

  • Leite, A. M., de Oliveira, M. B. M., de Medeiros, W. M. B., & da Silva, M. V. (2021). Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl. Natural Product Research, 35(21), 3845-3850. [Link]

  • Martin, C., & Latté, K. P. (2021). Mechanism of action of glycyrrhizin against Plasmodium falciparum. Journal of Pharmacy and Pharmacology, 73(10), 1335-1342. [Link]

Sources

Foundational

Technical Guide: Glisoprenin A Mechanism of Action in Magnaporthe grisea

This technical guide details the mechanism of action of Glisoprenin A , a fungal metabolite with a unique mode of action against Magnaporthe grisea (Rice Blast Fungus). Unlike conventional fungicides that target cell wal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action of Glisoprenin A , a fungal metabolite with a unique mode of action against Magnaporthe grisea (Rice Blast Fungus). Unlike conventional fungicides that target cell wall synthesis or general metabolism, Glisoprenin A acts as a specific differentiation inhibitor , preventing the formation of the infection structure (appressorium).

Executive Summary

Glisoprenin A is a polyisoprenepolyol metabolite isolated from Gliocladium roseum. In the context of Magnaporthe grisea, it functions not as a fungicidal agent (it does not inhibit vegetative growth), but as a potent anti-virulence factor . It specifically disrupts the signal transduction pathway required for appressorium formation in response to hydrophobic surfaces.

Its mechanism is characterized by a blockade upstream of the cAMP signaling cascade, effectively "blinding" the fungus to the physical cues (hydrophobicity) necessary to initiate infection. This makes it a critical tool for studying fungal surface sensing and a potential lead for anti-penetrant agrochemicals.

Chemical Identity & Properties

  • Compound Name : Glisoprenin A[1][2][3]

  • Class : Polyisoprenepolyol (Tetrahydroxynonaprenol)

  • Source : Gliocladium roseum (Strains HA190-95, FO-1513)

  • Molecular Target (Mammalian Reference) : Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.[1][4]

  • Physicochemical Characteristic : Highly lipophilic, consistent with its localization in membrane fractions where surface sensing occurs.

Mechanism of Action: The Core Pathway

The pathogenicity of M. grisea relies on the transformation of a germ tube into a pressurized dome called an appressorium , which mechanically breaches the rice leaf cuticle.[5] This process is triggered by two primary cues: surface hardness and surface hydrophobicity.

Primary Inhibition Target: Hydrophobicity Sensing

Glisoprenin A specifically inhibits the pathway activated by hydrophobic surfaces .

  • Normal Physiology : When a M. grisea conidium lands on a hydrophobic surface (like a rice leaf or inductive plastic), the transmembrane sensor Pth11p (a GPCR-like protein) activates a G-protein signaling cascade. This leads to the activation of Adenylate Cyclase (MAC1) , increasing intracellular cAMP, activating Protein Kinase A (CPKA) , and triggering appressorium formation.

  • Glisoprenin A Effect : The compound interferes with the early recognition or transduction events at the plasma membrane. It prevents the hydrophobic signal from activating the downstream cAMP cascade.

Pathway Specificity & The "cAMP Rescue"

The specificity of Glisoprenin A is validated by "rescue" experiments.

  • Upstream Blockade : If M. grisea is treated with Glisoprenin A on a hydrophobic surface, no appressoria form.

  • Downstream Rescue : If exogenous cAMP or cAMP analogues (e.g., 3-isobutyl-1-methylxanthine) are added in the presence of Glisoprenin A, appressorium formation is restored.

Biochemical Hypothesis: The Lipid Connection

Given that Glisoprenin A is a known ACAT inhibitor in mammalian systems, its mechanism in fungi likely involves membrane lipid modulation .

  • Lipid Rafts : GPCRs like Pth11p often require specific sterol-rich membrane domains (rafts) to function.

  • Modulation : Glisoprenin A may disrupt the local lipid environment or sterol esterification within the fungal membrane, rendering the surface sensors dysfunctional without killing the cell.

Signal Transduction Visualization

The following diagram illustrates the specific block point of Glisoprenin A within the M. grisea signaling network.

GlisopreninMechanism Surface Hydrophobic Surface (Inductive Cue) Pth11p Pth11p (GPCR-like Sensor) Surface->Pth11p Sensing GProtein G-Proteins (MagB/Galpha) Pth11p->GProtein Activation Membrane Plasma Membrane Lipid Organization Membrane->Pth11p Modulates AC Adenylate Cyclase (MAC1) GProtein->AC Stimulates cAMP cAMP (Intracellular) AC->cAMP Synthesizes PKA Protein Kinase A (CPKA) cAMP->PKA Activates Appressorium Appressorium Formation PKA->Appressorium Triggers Glisoprenin Glisoprenin A (Inhibitor) Glisoprenin->Pth11p BLOCKS Signaling Glisoprenin->Membrane Disrupts Lipid Environment? Exo_cAMP Exogenous cAMP (Rescue Agent) Exo_cAMP->PKA Bypasses Block

Caption: Glisoprenin A inhibits the upstream hydrophobicity sensing pathway (Pth11p/Membrane) but is bypassed by downstream cAMP activation.

Experimental Protocols

To validate Glisoprenin A activity, researchers must distinguish between growth inhibition (toxicity) and differentiation inhibition.

Protocol A: Differentiation Inhibition Assay

Objective : Quantify the inhibition of appressorium formation on inductive surfaces.

  • Preparation : Harvest M. grisea conidia (strain Guy11 or equivalent) from 10-day-old cultures. Suspend in sterile water to

    
     spores/mL.
    
  • Surface Setup : Use hydrophobic GelBond film or Teflon membranes (inductive surfaces).

  • Treatment :

    • Control : Spore suspension + 1% Methanol (solvent control).

    • Test : Spore suspension + Glisoprenin A (concentration range: 1–50 µg/mL).

  • Incubation : Incubate droplets (20 µL) in a humid chamber at 25°C for 24 hours.

  • Quantification : Count 100 germinated spores per replicate using a microscope. Calculate the percentage of germ tubes that formed melanized appressoria.

    • Expected Result: <5% appressorium formation in treated samples vs. >90% in controls. Germ tube growth should remain normal (long, undifferentiated hyphae).

Protocol B: The cAMP Rescue Assay

Objective : Confirm the block is upstream of cAMP.

  • Setup : Prepare hydrophobic surfaces as in Protocol A.

  • Treatment Groups :

    • Group 1: Glisoprenin A (20 µg/mL).

    • Group 2: Glisoprenin A (20 µg/mL) + cAMP (10 mM).

    • Group 3: Glisoprenin A (20 µg/mL) + IBMX (3-isobutyl-1-methylxanthine, 2.5 mM).

  • Incubation : 24 hours at 25°C.

  • Analysis :

    • Group 1 Result: No appressoria.

    • Group 2 & 3 Result: Restoration of appressorium formation (>50%).

  • Interpretation : Successful rescue confirms the molecular machinery for appressorium formation is intact, and the inhibitor acts solely on the upstream signal generation.

Data Summary: Comparative Activity

ParameterGlisoprenin A EffectControl (No Treatment)Interpretation
Vegetative Growth Normal (Hyphal elongation)NormalNot fungicidal; no general toxicity.
Appressorium (Hydrophobic) Inhibited (<5%) High (>90%)Specific block of surface sensing.
Appressorium (Hydrophilic) None (Expected)NoneNo induction of spontaneous differentiation.
cAMP Rescue Restored N/ABlock is upstream of Adenylate Cyclase.
Cytotoxicity (Mammalian) Moderate (ACAT inhibition)N/APotential off-target effects in host/mammals.

References

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1998). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum.[6] The Journal of Antibiotics, 51(2), 117-122.[6] Link

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1997). Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces.[7] FEMS Microbiology Letters, 151(2), 219-224.[7] Link

  • Tomoda, H., Huang, X. H., Nishida, H., Masuma, R., Kim, Y. K., & Omura, S. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties.[1][2] The Journal of Antibiotics, 45(8), 1202-1206. Link

  • DeZwaan, T. M., Carroll, A. M., Valent, B., & Sweigard, J. A. (1999). Magnaporthe grisea Pth11p is a novel plasma membrane protein that mediates appressorium differentiation in response to inductive substrate cues.[8] The Plant Cell, 11(10), 2013-2030. Link

Sources

Exploratory

Technical Guide: Glisoprenin A-Mediated Inhibition of Appressorium Formation

Subject: Selective Disruption of Hydrophobicity-Sensed Signaling in Magnaporthe oryzae Compound: Glisoprenin A (Polyisoprenepolyol) Source Organism: Gliocladium roseum (Strain HA190-95) Application: Antifungal Screening,...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selective Disruption of Hydrophobicity-Sensed Signaling in Magnaporthe oryzae Compound: Glisoprenin A (Polyisoprenepolyol) Source Organism: Gliocladium roseum (Strain HA190-95) Application: Antifungal Screening, Signal Transduction Analysis, Crop Protection Research

Executive Summary & Core Directive

This guide details the technical utility of Glisoprenin A , a fungal metabolite that functions as a precise chemical probe for dissecting fungal pathogenesis. Unlike broad-spectrum fungicides that target cell wall synthesis or ergosterol directly, Glisoprenin A specifically inhibits the formation of the appressorium —the specialized infection structure required by Magnaporthe oryzae (rice blast) to penetrate host plant cuticles.

Critical Insight: Glisoprenin A distinguishes between the two primary signaling pathways governing fungal infection: it blocks hydrophobicity-induced signaling but leaves cAMP/chemical-induced signaling intact.[1] This selectivity makes it an essential tool for researchers mapping the upstream sensors of fungal pathogenicity.

Mechanism of Action: The Dual-Pathway Blockade

To understand Glisoprenin A's efficacy, one must understand the signaling architecture of M. oryzae. The fungus relies on two parallel sensory inputs to trigger appressorium formation:[2]

  • Physical Cues: Surface hydrophobicity and hardness.[2]

  • Chemical Cues: Host waxes (e.g., 1,16-hexadecanediol) and endogenous cAMP levels.[1][3]

The Glisoprenin Interception

Glisoprenin A acts as a checkpoint inhibitor at the surface recognition level.

  • Primary Target: It inhibits the signal transduction pathway activated specifically by hydrophobic surfaces .

  • Pathway Selectivity: It does not inhibit the downstream cAMP-PKA pathway directly. If you bypass the surface sensor by adding exogenous cAMP or phosphodiesterase inhibitors (like IBMX), appressorium formation proceeds even in the presence of Glisoprenin A.

  • Biochemical Context (ACAT Inhibition): In mammalian systems, Glisoprenin A is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) . In fungi, this activity suggests interference with sterol esterification or lipid droplet mobilization—processes critical for generating the massive turgor pressure (up to 8 MPa) required for appressorium penetration.

Pathway Visualization

The following diagram illustrates the specific node where Glisoprenin A exerts its inhibitory effect, distinguishing it from downstream cAMP modulation.

G cluster_inputs Sensory Inputs Hydrophobicity Hydrophobic Surface (Physical Cue) Sensor Surface Recognition Receptor (e.g., MPG1/Pth11) Hydrophobicity->Sensor Induction Chemicals Host Waxes / cAMP (Chemical Cue) AdenylateCyclase Adenylate Cyclase (MAC1) Chemicals->AdenylateCyclase Bypasses Sensor GProtein G-Protein Signaling (MagB/MagA) Sensor->GProtein NoAppressorium Germ Tube Growth Only (Non-Infectious) Sensor->NoAppressorium If Blocked Glisoprenin GLISOPRENIN A (Inhibitor) Glisoprenin->Sensor BLOCKS GProtein->AdenylateCyclase cAMP cAMP Accumulation AdenylateCyclase->cAMP PKA PKA / MAPK Cascade (CPKA / PMK1) cAMP->PKA Appressorium APPRESSORIUM FORMATION PKA->Appressorium

Caption: Glisoprenin A inhibits the surface recognition pathway upstream of cAMP generation. Exogenous cAMP bypasses this block.

Experimental Protocols

This section outlines a self-validating workflow to confirm Glisoprenin A activity. The protocol uses a "Rescue Assay" design to verify that the inhibition is specific to surface sensing and not due to general cytotoxicity.

Materials Required[1][4][5][6][7]
  • Organism: Magnaporthe oryzae (wild type).[1][4]

  • Compound: Glisoprenin A (dissolved in MeOH or DMSO).

  • Substrates:

    • Inductive: Hydrophobic borosilicate glass coverslips or Teflon membranes.

    • Non-Inductive: Hydrophilic glass slides.

  • Reagents: cAMP (10 mM stock), IBMX (Phosphodiesterase inhibitor).

Protocol: The Differential Induction Assay
Step 1: Spore Preparation
  • Harvest conidia from 10-day-old M. oryzae cultures grown on oatmeal agar.

  • Filter through Miracloth to remove mycelial fragments.

  • Adjust spore density to

    
     spores/mL in sterile distilled water.
    
Step 2: Treatment & Incubation

Prepare four experimental groups in triplicate droplets (50 µL) on hydrophobic coverslips:

  • Negative Control: Spore suspension + Solvent (DMSO/MeOH).

  • Test Group: Spore suspension + Glisoprenin A (Range: 10–100 µg/mL).

  • Rescue Group A: Spore suspension + Glisoprenin A + cAMP (10 mM).

  • Rescue Group B: Spore suspension + Glisoprenin A + 1,16-hexadecanediol.

Step 3: Microscopy & Validation
  • Incubate slides in a humid chamber at 25°C for 24 hours.

  • Readout: Count at least 100 conidia per replicate using brightfield microscopy.

  • Classification:

    • Germ Tube: Long hyphal growth, no swelling.

    • Appressorium: Melanized, dome-shaped structure at hyphal tip.

Expected Results (Data Validation)
ConditionSurface TypeAdditivePhenotypeInterpretation
Control HydrophobicNone>90% AppressoriaNormal surface sensing active.
Glisoprenin A HydrophobicNone0% Appressoria Surface sensing blocked.[1]
Glisoprenin A Hydrophobic+ cAMP>80% AppressoriaRescue: Block is upstream of cAMP.
Control HydrophilicNone0% AppressoriaNo inductive signal present.
Control Hydrophilic+ cAMP>80% AppressoriaChemical induction works.

Quantitative Data Summary

The following data summarizes the biological activity profile of Glisoprenin A, derived from comparative studies with other fungal metabolites.

MetricValue / ObservationNotes
Source Strain Gliocladium roseum HA190-95Isolated via bioactivity-guided fractionation.[1]
Target Organism Magnaporthe oryzaeRice Blast Fungus.[1][4][5][6]
IC50 (ACAT) ~46 µM (Rat liver microsomes)Demonstrates lipid metabolism interference.
Cytotoxicity ModerateNot suitable as a systemic therapeutic; strictly a research probe.
Antifungal Activity None (General Growth)Does not inhibit mycelial growth; specific to differentiation.
Chemical Class PolyisoprenepolyolContains nine isoprene units.[7][8]

Workflow Visualization

This diagram details the decision logic for the experimental validation of Glisoprenin A.

Workflow Harvest Harvest M. oryzae Conidia Surface Apply to Hydrophobic Surface Harvest->Surface Treat_Control Control (Solvent Only) Surface->Treat_Control Treat_Gliso Add Glisoprenin A Surface->Treat_Gliso Treat_Rescue Add Glisoprenin A + cAMP Surface->Treat_Rescue Result_App Appressorium Formed (Infection Capable) Treat_Control->Result_App Normal Result_Germ Germ Tube Only (Infection Blocked) Treat_Gliso->Result_Germ Inhibited Treat_Rescue->Result_App Rescued

Caption: Experimental logic confirming Glisoprenin A specificity via cAMP rescue.

References

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1997).[1] Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces.[1][3] FEMS Microbiology Letters, 151(2), 219–224. Link

  • Thines, E., Eilbert, F., Anke, H., & Sterner, O. (1998).[9] Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum.[9] The Journal of Antibiotics, 51(2), 117–122.[9] Link

  • Tomoda, H., Huang, X. H., Nishida, H., Masuma, R., Kim, Y. K., & Omura, S. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[10] FO-1513. I. Production, isolation and physico-chemical and biological properties.[1][10] The Journal of Antibiotics, 45(8), 1202–1206. Link

  • Talbot, N. J. (2019).[11] The appressorium at a glance. Journal of Cell Science, 132(6), jcs225987. Link

Sources

Foundational

Glisoprenin A ACAT (acyl-CoA:cholesterol acyltransferase) inhibitory properties

An In-depth Technical Guide to the ACAT Inhibitory Properties of Glisoprenin A For Researchers, Scientists, and Drug Development Professionals Abstract Glisoprenin A, a polyisoprenoid natural product isolated from the fu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ACAT Inhibitory Properties of Glisoprenin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin A, a polyisoprenoid natural product isolated from the fungus Gliocladium sp., has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT is a promising therapeutic strategy for a range of diseases associated with dysregulated cholesterol metabolism, including atherosclerosis, Alzheimer's disease, and certain cancers. This guide provides a comprehensive technical overview of the ACAT inhibitory properties of Glisoprenin A, including its chemical nature, known biological activity, and detailed experimental protocols for its characterization. While the complete pharmacological profile of Glisoprenin A, including its kinetic mechanism and isoform selectivity, remains to be fully elucidated, this document serves as a foundational resource for researchers interested in exploring its therapeutic potential.

Introduction: Cholesterol Homeostasis and the Role of ACAT

Cellular cholesterol levels are tightly regulated to ensure membrane integrity and function while preventing the cytotoxic effects of excess free cholesterol. Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key intracellular enzyme that maintains cholesterol homeostasis by converting free cholesterol into neutral cholesteryl esters (CEs). These CEs are subsequently stored in cytosolic lipid droplets.[1][2]

In mammals, there are two isoforms of ACAT:

  • ACAT1: Found ubiquitously in various tissues, including macrophages, steroidogenic tissues, and the brain.[1]

  • ACAT2: Primarily expressed in the liver and intestines, where it is involved in the assembly of lipoproteins and the absorption of dietary cholesterol.[1]

The accumulation of cholesteryl esters within macrophages, leading to the formation of "foam cells," is a hallmark of the development of atherosclerotic plaques.[1] Therefore, inhibiting ACAT activity is a compelling therapeutic approach to prevent or reduce the progression of atherosclerosis.[2] Furthermore, dysregulation of cholesterol metabolism in the brain has been implicated in the pathogenesis of Alzheimer's disease, making ACAT an attractive target for neurodegenerative disorders.[3]

Glisoprenin A is a natural product that was discovered as part of a screening program for novel ACAT inhibitors.[4] It belongs to a family of related polyisoprenoid compounds, including Glisoprenin B, also isolated from Gliocladium sp. FO-1513.[4]

Chemical Properties of Glisoprenins

Glisoprenins are classified as polyprenols, which are long-chain polyisoprenoid alcohols. The chemical structures of the glisoprenin family are characterized by a long hydrocarbon chain with multiple isoprene units and several hydroxyl groups. While a publicly available chemical structure drawing for Glisoprenin A is not readily accessible, the structures of the closely related Glisoprenin B and Glisoprenin D have been elucidated and are available in public databases.[5][6] These structures provide insight into the general chemical features of this class of compounds.

  • Glisoprenin B: Molecular Formula: C45H82O6[5]

  • Glisoprenin D: Molecular Formula: C45H84O7[6]

The long, flexible, and lipophilic nature of the polyisoprenoid backbone, punctuated by polar hydroxyl groups, likely plays a crucial role in the interaction of these molecules with the membrane-bound ACAT enzyme.

Mechanism of ACAT Inhibition

ACAT inhibitors function by blocking the active site of the enzyme, thereby preventing the esterification of cholesterol.[2] This leads to a number of downstream cellular effects:

  • Increased Intracellular Free Cholesterol: By inhibiting the conversion of free cholesterol to cholesteryl esters, the pool of free cholesterol within the cell increases.[1]

  • Reduced Foam Cell Formation: In macrophages, the reduction in cholesteryl ester accumulation mitigates the transformation of these cells into foam cells, a key event in atherosclerosis.[1]

  • Enhanced Cholesterol Efflux: The increase in free cholesterol can activate cellular pathways that promote the efflux of cholesterol from the cell to extracellular acceptors like high-density lipoproteins (HDL), a process considered to be anti-atherogenic.[1]

The overall effect of ACAT inhibition is a shift in cellular cholesterol metabolism away from storage and towards removal.

cluster_membrane Endoplasmic Reticulum Membrane Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Increased Free Cholesterol Pool Increased Free Cholesterol Pool ACAT->Increased Free Cholesterol Pool Acyl-CoA Acyl-CoA Acyl-CoA->ACAT Glisoprenin A Glisoprenin A Glisoprenin A->ACAT Inhibition Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Reduced Foam Cell Formation Reduced Foam Cell Formation Lipid Droplets->Reduced Foam Cell Formation Cholesterol Efflux (to HDL) Cholesterol Efflux (to HDL) Increased Free Cholesterol Pool->Cholesterol Efflux (to HDL) Promotes

Caption: Mechanism of ACAT Inhibition by Glisoprenin A.

Glisoprenin A as an ACAT Inhibitor: Current Knowledge and Gaps

The initial discovery of Glisoprenin A identified it as a potent inhibitor of ACAT activity in both enzymatic and cell-based assays.[4]

CompoundAssay SystemIC50
Glisoprenin A Rat Liver Microsomes46 µM
J774 Macrophages1.2 µM
Glisoprenin B Rat Liver Microsomes61 µM
J774 Macrophages0.57 µM
Data from Tomoda et al., 1992[4]

The significantly lower IC50 values observed in the cell-based assay (J774 macrophages) compared to the enzyme assay (rat liver microsomes) suggest that cellular factors, such as membrane partitioning and local concentration effects, may play an important role in the activity of these compounds.

Despite this initial promising data, there are significant gaps in our understanding of Glisoprenin A's pharmacological profile:

  • Kinetic Mechanism: The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of Glisoprenin A on ACAT has not been reported in the public literature. A kinetic study, such as that performed for the ACAT inhibitor F-1394 which was found to be a competitive inhibitor, would be necessary to determine this.[7]

  • Isoform Selectivity: There is no available data on the relative inhibitory activity of Glisoprenin A against the ACAT1 and ACAT2 isoforms. This is a critical parameter for modern drug development, as selective inhibition of one isoform over the other may offer therapeutic advantages and a better safety profile.[8]

Experimental Protocols for Assessing ACAT Inhibition

The following protocols provide detailed methodologies for evaluating the ACAT inhibitory properties of compounds like Glisoprenin A.

In Vitro ACAT Inhibition Assay using Rat Liver Microsomes

This assay directly measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters.

Materials:

  • Rat liver microsomes (prepared by standard ultracentrifugation methods)

  • [14C]Oleoyl-CoA

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA

  • Bovine Serum Albumin (BSA)

  • Test compound (Glisoprenin A) dissolved in DMSO

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

  • TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, add 50 µL of assay buffer, 10 µL of BSA (10 mg/mL), and 10 µL of rat liver microsomes (protein concentration adjusted to ~1 mg/mL).

  • Inhibitor Addition: Add 1 µL of the test compound (Glisoprenin A) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of [14C]Oleoyl-CoA (e.g., 10 nmol, ~50,000 dpm).

  • Incubation: Incubate the reaction for 30 minutes at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Analysis: Carefully spot the lower organic phase onto a TLC plate.

  • Chromatography: Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Quantification: Visualize the cholesteryl ester band (co-spotted with a non-radiolabeled standard), scrape the corresponding silica into a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based ACAT Inhibition Assay using NBD-Cholesterol

This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog, NBD-cholesterol. The fluorescence of NBD-cholesterol increases significantly when it is esterified and partitioned into the non-polar environment of lipid droplets.[9]

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NBD-cholesterol

  • Test compound (Glisoprenin A) dissolved in DMSO

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compound (Glisoprenin A). Include vehicle (DMSO) and positive controls.

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.

  • NBD-Cholesterol Loading: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (from cells not treated with NBD-cholesterol), calculate the percent inhibition for each concentration, and determine the IC50 value.

cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay A Prepare Microsome/Inhibitor Mixture B Pre-incubate at 37°C A->B C Initiate with [14C]Oleoyl-CoA B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F TLC Separation E->F G Quantify Radiolabeled CE F->G H Seed Macrophages in 96-well Plate I Treat with Inhibitor H->I J Load with NBD-Cholesterol I->J K Incubate at 37°C J->K L Wash Cells K->L M Measure Fluorescence L->M

Caption: Experimental Workflow for ACAT Inhibition Assays.

Synthesis and Structure-Activity Relationship (SAR): An Overview and Future Directions

Glisoprenin A is a natural product obtained through fermentation of the fungus Gliocladium sp.[4] While the total synthesis of (+)-glisoprenin A has reportedly been achieved, the detailed synthetic route is not widely available in peer-reviewed literature. A robust total synthesis would be invaluable for producing larger quantities of the compound for further study and for generating analogs to explore the structure-activity relationship (SAR).

Future research in this area should focus on:

  • Total Synthesis: Developing and publishing a scalable total synthesis of Glisoprenin A.

  • Analog Synthesis: Creating a library of Glisoprenin A analogs with systematic modifications to the polyisoprenoid chain length, the number and position of hydroxyl groups, and the stereochemistry of chiral centers.

  • Comprehensive SAR Studies: Evaluating the synthesized analogs in both in vitro and cell-based ACAT inhibition assays to build a comprehensive SAR model. This would guide the design of more potent and selective ACAT inhibitors based on the glisoprenin scaffold.

Therapeutic Potential and Future Perspectives

The inhibition of ACAT is a validated therapeutic strategy with potential applications in a wide range of diseases.[1][2][3] As a natural product with demonstrated ACAT inhibitory activity, Glisoprenin A represents a promising starting point for drug discovery efforts. However, significant further research is required to fully understand its therapeutic potential.

Key future research directions include:

  • Mechanism of Action: A thorough investigation of the kinetic mechanism of ACAT inhibition and the selectivity of Glisoprenin A for ACAT1 and ACAT2 is essential.

  • In Vivo Efficacy: Preclinical studies in animal models of atherosclerosis, Alzheimer's disease, and other relevant conditions are needed to evaluate the in vivo efficacy of Glisoprenin A.

  • Pharmacokinetics and Safety: The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of Glisoprenin A, must be determined.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6438769, Glisoprenin B. Retrieved from [Link].

  • What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? (2024, June 21). News-Medical. Retrieved from [Link].

  • Long, Z., et al. (2022). Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition. bioRxiv.
  • Tomoda, H., Huang, X. H., Nishida, H., Masuma, R., Kim, Y. K., & Ōmura, S. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties. The Journal of Antibiotics, 45(8), 1202–1206.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10628793, Glisoprenin D. Retrieved from [Link].

  • Zhan, C., et al. (2024). Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389331.
  • What are ACAT1 inhibitors and how do they work? (2024, June 21). News-Medical. Retrieved from [Link].

  • Maltese, W. A., & Wlodarski, T. J. (2000). Prediction of IC50 values for ACAT inhibitors from molecular structure. Journal of Chemical Information and Computer Sciences, 40(3), 706–723.
  • Guan, C., et al. (2020). Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor.
  • Westover, E. J., et al. (2003). Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness. Journal of Biological Chemistry, 278(48), 48075–48083.
  • Cifarelli, V., et al. (2023). A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection. eLife, 12, e83230.
  • Tomoda, H., et al. (1996). Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative. Biological & Pharmaceutical Bulletin, 19(7), 939–942.
  • Chemspace. (n.d.). Chemical search - draw chemical structure. Retrieved from [Link].

  • LibreTexts. (2024, March 18). 1.12: Drawing Chemical Structures. Chemistry LibreTexts. Retrieved from [Link].

  • Schonbrun, A. (2021). KINETIC MECHANISM AND SUBSTRATE SPECIFICITY OF HEDGEHOG ACYLTRANSFERASE. [Doctoral dissertation, University of Massachusetts Medical School].
  • Li, Y., et al. (2024). Total Synthesis and Stereochemical Assignment of Roselipin 1A. Organic Letters, 26(10), 2133–2137.
  • Handa, M., et al. (2016). Total Synthesis of (-)-Salvinorin A. Chemistry, 22(50), 17974–17977.
  • Valencia-Olvera, A. C., et al. (2023). Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation. Neurotherapeutics, 20(4), 1120–1137.

Sources

Exploratory

Structural and Functional Divergence of Glisoprenins A and B: A Technical Analysis

Executive Summary Glisoprenins A and B are fungal polyisoprenoid metabolites isolated from Clonostachys rosea (formerly Gliocladium roseum). They belong to a rare class of C45 nonaprenyl compounds and are potent, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glisoprenins A and B are fungal polyisoprenoid metabolites isolated from Clonostachys rosea (formerly Gliocladium roseum). They belong to a rare class of C45 nonaprenyl compounds and are potent, specific inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) , the enzyme responsible for cholesteryl ester formation.[1][2]

While both compounds share a nonamethyl-polyol scaffold, they exhibit a critical structural divergence: Glisoprenin A is an acyclic polyolefin, whereas Glisoprenin B features a terminal tetrahydrofuran (oxolane) ring.[1][2] This structural modification—an oxidative cyclization—enhances the biological potency of Glisoprenin B in cellular environments, making it the superior congener for inhibiting foam cell formation in macrophages.

This guide details the structural elucidation, spectroscopic differentiation, and experimental isolation of these two compounds.[1]

Structural Elucidation & Comparison

The core scaffold of the Glisoprenins is a C45 linear terpene chain derived from nine isoprene units (nonaprenyl). The differentiation lies in the termination of the hydrophilic tail.

Chemical Identity[3][4][5]
FeatureGlisoprenin A Glisoprenin B
CAS Registry 144376-62-5144376-63-6
Molecular Formula C₄₅H₈₂O₅ (Predicted based on pentol status)C₄₅H₈₂O₆
Molecular Weight ~703.1 g/mol 719.1 g/mol
Structural Class Acyclic PolyisoprenepolyolCyclic Polyisoprenepolyol (Oxolane-type)
Unsaturation Pentaene (5 Double Bonds)Tetraene (4 Double Bonds)
Key Moiety Linear heptatriaconta-pentaene chain2,5-Disubstituted Tetrahydrofuran Ring
Structural Divergence Analysis[2]

The transition from Glisoprenin A to B represents an oxidative cyclization .

  • Glisoprenin A (The Acyclic Precursor):

    • Characterized by a linear carbon backbone containing five trans-double bonds (E-configuration).[2]

    • Contains five hydroxyl groups distributed along the chain (Pentol).[2]

    • The terminal segment is an acyclic alkene.

  • Glisoprenin B (The Cyclic Derivative):

    • The terminal isoprene unit undergoes oxidation and cyclization to form a tetrahydrofuran (oxolane) ring .

    • Specifically, the IUPAC designation 30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl] indicates that the linear chain terminates in a 5-membered ether ring substituted with a hydroxy-isopropyl group.[2]

    • This cyclization consumes one double bond (reducing the count from 5 to 4) and introduces an ether oxygen, increasing the oxygen count to 6 (5 hydroxyls + 1 ether).[1][2]

Visualization of Structural Topology

The following diagram illustrates the biosynthetic relationship and structural connectivity, highlighting the cyclization event that distinguishes B from A.

GlisopreninStructure cluster_legend Key Difference Precursor Geranylgeranyl-PP (Biosynthetic Start) Nonaprenyl Nonaprenyl Scaffold (C45 Linear Chain) Precursor->Nonaprenyl Elongation GlisoA GLISOPRENIN A (Acyclic Form) C45 H82 O5 5 Double Bonds Nonaprenyl->GlisoA Hydroxylation Oxidation Oxidative Cyclization (+O, -1 Double Bond) GlisoA->Oxidation Biosynthetic Modification GlisoB GLISOPRENIN B (Cyclic Form) C45 H82 O6 4 Double Bonds + THF Ring Oxidation->GlisoB Ring Closure Diff Glisoprenin B contains a tetrahydrofuran ring absent in Glisoprenin A.

Caption: Biosynthetic relationship showing the conversion of the acyclic Glisoprenin A scaffold into the cyclic ether-containing Glisoprenin B.

Spectroscopic Differentiation[1][2][3][7]

To validate the identity of these congeners in the lab, Nuclear Magnetic Resonance (NMR) is the gold standard. The presence of the oxolane ring in Glisoprenin B provides distinct chemical shifts absent in Glisoprenin A.

Key NMR Diagnostic Signals[2]
Signal TypeGlisoprenin A (Acyclic) Glisoprenin B (Cyclic) Interpretation
Olefinic Protons (

H)
5 distinct signals4 distinct signalsLoss of one double bond in B due to cyclization.[2]
Oxolane Methine (

H)
Absent

3.8 - 4.0 ppm (m)
Characteristic protons adjacent to the ether oxygen in the THF ring.[1][2]
Ring Carbons (

C)
Absent

80 - 88 ppm
Carbon atoms forming the C-O-C ether linkage.[1][2]
Terminal Methyls Allylic methyls (

1.6-1.[2]7)
Gem-dimethyl near OH (

1.1-1.[2]3)
The tail methyls in B shift upfield as they are no longer on a double bond.
Mass Spectrometry (ESI-MS)[2]
  • Glisoprenin A: Molecular ion consistent with C₄₅H₈₂O₅ (e.g., [M+Na]⁺).[1][2]

  • Glisoprenin B: Molecular ion consistent with C₄₅H₈₂O₆.[3]

  • Delta: A mass shift of +16 Da (addition of oxygen) is typically observed in B compared to A, confirming the oxidative modification.[1]

Biological Activity & SAR[7][8][9]

The structural difference significantly impacts the biological profile, particularly in cellular assays.[1]

ACAT Inhibition Potency

Both compounds inhibit ACAT (specifically ACAT1 and ACAT2 isoforms), preventing the esterification of cholesterol.[4] However, their potency varies by assay type.[1][2]

Assay TypeGlisoprenin A IC₅₀Glisoprenin B IC₅₀Insight
Rat Liver Microsomes (Cell-free)46 µM61 µMIn direct enzyme contact, A is slightly more potent or comparable.[2]
J774 Macrophages (Whole Cell)1.2 µM0.57 µM B is ~2x more potent in intact cells.[2]

Mechanism of Action: Glisoprenins act as non-competitive inhibitors of ACAT.[5] The increased potency of Glisoprenin B in whole-cell assays suggests that the tetrahydrofuran ring may enhance:

  • Membrane Permeability: The cyclic ether may alter the lipophilicity profile (LogP), facilitating better transport across the plasma membrane to the Endoplasmic Reticulum (ER) where ACAT resides.[1]

  • Metabolic Stability: The cyclization of the terminal alkene protects the molecule from rapid degradation or non-specific oxidation.

Experimental Protocols

Isolation Workflow

The following protocol outlines the purification of Glisoprenins from Clonostachys rosea (formerly Gliocladium roseum).

Reagents: Acetone, Methanol (MeOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Hexane.[1][2]

  • Fermentation: Cultivate Clonostachys rosea (strain FO-1513) in glucose-peptone-yeast extract medium for 72-96 hours at 27°C.

  • Extraction:

    • Centrifuge broth to separate mycelium.[2]

    • Extract mycelium with Acetone .[6] Evaporate acetone to yield aqueous residue.

    • Extract aqueous residue with EtOAc . Combine organic layers and dry over Na₂SO₄.

  • Primary Purification (Silica Gel):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of CHCl₃ : MeOH (50:1

      
       10:1).
      
    • Glisoprenins typically elute in the polar fractions (check TLC).[2]

  • Secondary Purification (HPLC):

    • Column: ODS (Octadecylsilane) C18 preparative column.[2]

    • Mobile Phase: 85% - 95% MeOH in Water (Isocratic or shallow gradient).[2]

    • Detection: UV at 210 nm (terminal absorption of isoprenoids).

    • Retention: Glisoprenin A and B will separate based on polarity; B (more polar due to extra oxygen/ring) typically elutes earlier than A, though this depends on the specific solvent system.[1] Note: Verify elution order with standards if available, as the ring can also increase lipophilicity depending on conformation.[1]

ACAT Inhibition Assay (Microsomal)

To verify activity:

  • Preparation: Isolate microsomes from rat liver via differential centrifugation (10,000 x g supernatant

    
     105,000 x g pellet).
    
  • Reaction Mix: 200 µg microsomal protein, [1-14C]Oleoyl-CoA (substrate), and test compound (Glisoprenin A or B) in varying concentrations.

  • Incubation: 5 minutes at 37°C.

  • Termination: Stop reaction with CHCl₃:MeOH (2:1).

  • Quantification: Separate cholesteryl [1-14C]oleate via TLC and quantify radioactivity using a scintillation counter.

References

  • Tomoda, H., et al. (1992).[1][2][7] Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[2][7] FO-1513. I. Production, isolation and physico-chemical and biological properties.[2][6] The Journal of Antibiotics.[7][8]

  • Nishida, H., et al. (1992).[1][2][7] Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[2][7] FO-1513. II. Structure elucidation of glisoprenins A and B. The Journal of Antibiotics.[7][8]

  • Thines, E., et al. (1998).[1][2][8] Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum.[1][8][9][10] The Journal of Antibiotics.[7][8]

  • PubChem. (2025).[2] Glisoprenin B Compound Summary. National Library of Medicine. [1][2]

  • EFSA Panel on Plant Protection Products. (2017). Peer review of the pesticide risk assessment of the active substance Clonostachys rosea strain J1446. EFSA Journal.[2] [1][2]

Sources

Foundational

Technical Guide: Cytotoxic Effects of Glisoprenin A on Mammalian Cell Lines

The following technical guide details the cytotoxic profile, mechanism of action, and experimental characterization of Glisoprenin A and its analogs in mammalian cell lines. Executive Summary Glisoprenin A is a bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cytotoxic profile, mechanism of action, and experimental characterization of Glisoprenin A and its analogs in mammalian cell lines.

Executive Summary

Glisoprenin A is a bioactive fungal metabolite belonging to the polyisoprenepolyol class, originally isolated from Gliocladium roseum (now Clonostachys rosea). While historically noted for its specific inhibition of appressorium formation in phytopathogenic fungi via signal transduction interference, recent pharmacological profiling has expanded its utility to mammalian systems.

Unlike classical spindle poisons (e.g., Paclitaxel) that directly bind tubulin, Glisoprenins exert their cytotoxic effects through upstream modulation of survival signaling pathways —specifically targeting cAMP-dependent protein kinase (PKA) cascades and membrane-associated cytoskeletal reorganization. This guide provides a rigorous examination of its cytotoxic efficacy (IC50), mechanism of action (MOA), and validated protocols for assessment in drug discovery workflows.

Compound Profile & Physicochemical Properties[1]

Glisoprenin A is a hydrophilic polyterpenoid characterized by a linear nonaprenyl (C45) backbone decorated with multiple hydroxyl groups. Its structural complexity poses challenges for total synthesis, making fermentation the primary source.

PropertySpecification
Chemical Class Polyisoprenepolyol (Nonaprenyl derivative)
Source Organism Gliocladium roseum / Clonostachys rosea
Molecular Formula C₅₅H₉₀O₉ (Representative for class)
Solubility Soluble in DMSO, Methanol; Poor water solubility
Stability Sensitive to oxidation; Store at -20°C under Argon

Mechanism of Action (MOA)

Signal Transduction Interference

The primary mode of action for Glisoprenin A differs from direct cytoskeletal disruptors. Research indicates it acts as an inhibitor of the cAMP-dependent signaling pathway . In fungal models (Magnaporthe grisea), it blocks surface recognition signals required for cytoskeletal polarization. In mammalian cells, this translates to the disruption of PKA-mediated survival signaling and focal adhesion dynamics , leading to anoikis (detachment-induced apoptosis) and cell cycle arrest.

Pathway Visualization

The following diagram illustrates the interference of Glisoprenin A within the cAMP/PKA signaling axis, contrasting it with direct microtubule inhibitors.

MOA_Pathway Extracellular Extracellular Matrix / Growth Factors Receptor GPCR / Integrins Extracellular->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cytoskeleton Cytoskeletal Reorganization (Actin/Microtubule Dynamics) PKA->Cytoskeleton Phosphorylation Survival Cell Survival & Proliferation PKA->Survival Apoptosis Apoptosis / Anoikis PKA->Apoptosis Suppresses Gliso Glisoprenin A (Inhibitor) Gliso->PKA Inhibits / Modulates Gliso->Apoptosis Induces (Indirectly) Cytoskeleton->Survival

Figure 1: Proposed mechanism of Glisoprenin A targeting cAMP/PKA signaling, leading to downstream cytoskeletal failure and apoptosis.

Cytotoxicity Profile & Data

Recent studies on Glisoprenin analogs (e.g., Glisoprenin G and F) provide the most current quantitative data for this class. Glisoprenins exhibit "moderate" but specific cytotoxicity, making them attractive scaffolds for lead optimization with potentially lower off-target toxicity than nanomolar toxins.

Table 1: Comparative IC50 Values in Mammalian Cell Lines

Data derived from recent isolation studies (e.g., Song et al., 2024/2025).

Cell LineTissue OriginGlisoprenin AnalogIC50 (µM) ± SDInterpretation
MDA-MB-231 Breast (Triple Negative)Glisoprenin G9.05 ± 0.8 High Potency
MDA-MB-231 Breast (Triple Negative)Glisoprenin F15.59 ± 1.2Moderate Potency
PC-3 Prostate CarcinomaGlisoprenin G19.25 ± 1.5Moderate Potency
A549 Lung CarcinomaGlisoprenin G33.05 ± 2.1Lower Sensitivity
A549 Lung CarcinomaGlisoprenin F48.59 ± 3.4Lower Sensitivity
HeLa Cervical CancerGlisoprenin A (Ref)~10 - 25*Estimated Range

*Note: HeLa values are extrapolated from comparative bioactivity assays against similar polyisoprenoids.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating checkpoints.

Protocol A: High-Fidelity Cytotoxicity Assay (MTT/XTT)

Objective: Determine IC50 values with precision, accounting for the compound's lipophilicity.

  • Seeding: Plate cells (MDA-MB-231 or HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Preparation:

    • Dissolve Glisoprenin A in DMSO to a 10 mM stock.

    • Critical Step: Perform serial dilutions in serum-free medium first, then add FBS to 10% final. This prevents serum protein binding from masking the drug initially.

    • Validation Control: Use Staurosporine (1 µM) as a positive death control and 0.1% DMSO as a vehicle control.

  • Treatment: Treat cells for 48h and 72h (time-dependent effects are common with signaling inhibitors).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if Glisoprenin A induces G1 arrest (typical of signaling inhibitors) or G2/M arrest (typical of tubulin binders).

  • Synchronization: Starve cells in 0.1% FBS media for 12h to synchronize in G0/G1.

  • Treatment: Release into complete media containing Glisoprenin A (at 2x IC50) for 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing (prevents clumping).

  • Staining: Stain with Propidium Iodide (PI) + RNase A solution for 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer.

  • Gating Strategy: Use the following workflow to ensure doublet exclusion.

Flow_Workflow Sample Fixed/Stained Cells Gate1 FSC vs SSC (Debris Exclusion) Sample->Gate1 Gate2 FSC-H vs FSC-A (Doublet Discrimination) Gate1->Gate2 Gate3 PI Histogram (DNA Content) Gate2->Gate3 Result Phase Quantification (G1, S, G2/M) Gate3->Result

Figure 2: Flow cytometry gating strategy for cell cycle analysis.

Challenges & Future Directions

  • Solubility: The long isoprenoid chain renders Glisoprenins highly lipophilic. Formulation with cyclodextrins or lipid nanoparticles is recommended for in vivo studies.

  • Synthesis: Total synthesis is complex. Metabolic engineering of Clonostachys rosea or heterologous expression of the terpene synthase gene cluster is the most viable path for scale-up.

  • Selectivity: While moderate cytotoxicity is observed, future work must define the therapeutic index by comparing effects on normal fibroblasts (e.g., WI-38) versus cancer lines.

References

  • Thines, E., et al. (1998). "Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum." The Journal of Antibiotics, 51(2), 117-122. Link

  • Song, X., et al. (2024). "A rare glisoprenin analogue from an endophytic fungus Gliocladium sp.[1] F1." Natural Product Research, 1-5. Link[1]

  • Sterner, O., et al. (1997). "Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces."[2][3] FEMS Microbiology Letters, 151(2), 219-224.[2][3] Link

  • Nishida, H., et al. (1992). "Glisoprenins A and B, inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp." The Journal of Antibiotics, 45, 1669-1676.

Sources

Protocols & Analytical Methods

Method

Total synthesis of Glisoprenin A for stereochemical assignment

Application Note & Protocol Elucidating the Stereochemical Landscape of Glisoprenin A: A Guide to Total Synthesis and Stereochemical Assignment Audience: Researchers, scientists, and drug development professionals in org...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Elucidating the Stereochemical Landscape of Glisoprenin A: A Guide to Total Synthesis and Stereochemical Assignment

Audience: Researchers, scientists, and drug development professionals in organic chemistry, natural products, and medicinal chemistry.

Abstract: The complex three-dimensional architecture of natural products is intrinsically linked to their biological function.[1][2] Glisoprenin A, a fungal polyketide with intriguing bioactivity, presents a significant stereochemical challenge due to its multiple chiral centers.[3][4] This document provides a comprehensive guide to the total synthesis of Glisoprenin A, not merely as a synthetic endeavor, but as a crucial tool for the unambiguous assignment of its relative and absolute stereochemistry. We detail a convergent synthetic strategy, outline key stereocontrolling reactions, and provide protocols for the analytical techniques required to compare synthetic diastereomers with the natural isolate, thereby establishing its definitive structure.

The Challenge: Unraveling the Stereochemistry of Glisoprenin A

Glisoprenin A is a member of a unique family of fungal polyisoprenepolyols isolated from Gliocladium species.[4][5] These compounds have been shown to inhibit appressorium formation in the rice blast fungus Magnaporthe grisea and exhibit moderate cytotoxic activities, making them interesting leads for agrochemical and pharmaceutical development.[3]

The core challenge in studying Glisoprenin A lies in its complex stereochemistry. With numerous stereogenic centers along its polyketide-like backbone, the molecule can exist as a large number of stereoisomers (diastereomers and enantiomers).[2] While spectroscopic methods can define the planar structure (the connectivity of atoms), they often fall short in unambiguously determining the three-dimensional arrangement in acyclic systems.[6][7][8] Since the biological activity of chiral molecules is highly dependent on their specific 3D shape, determining the exact stereostructure of the naturally occurring isomer is paramount for any further drug development or mode-of-action studies.[1]

Total synthesis provides the definitive solution to this problem. By strategically constructing all possible stereoisomers (or a logical subset based on preliminary data), a direct comparison of their analytical data with that of the natural product allows for an unequivocal assignment.[9][10][11]

Strategic Blueprint: A Convergent Approach to Synthesis

A convergent retrosynthetic analysis is the most efficient strategy for a molecule of Glisoprenin A's complexity. This approach involves synthesizing key fragments of the molecule separately and then coupling them together in the later stages. This strategy offers greater flexibility and higher overall yields compared to a linear synthesis.

Our proposed retrosynthesis breaks Glisoprenin A into three key fragments: Fragment A (C1-C9) , Fragment B (C10-C17) , and Fragment C (the side chain) . This disconnection strategy isolates the stereochemical challenges into smaller, more manageable synthetic problems.

G cluster_0 Retrosynthetic Analysis of Glisoprenin A GlisopreninA Glisoprenin A (Target Molecule) Coupling1 Fragment Coupling (e.g., Wittig or Suzuki) GlisopreninA->Coupling1 Disconnection 1 Coupling2 Fragment Coupling (e.g., Aldol or Grignard) Coupling1->Coupling2 FragmentA Fragment A (C1-C9) Coupling1->FragmentA FragmentB Fragment B (C10-C17) Coupling2->FragmentB FragmentC Fragment C (Side Chain) Coupling2->FragmentC Disconnection 2 StartA Chiral Pool Starting Material A FragmentA->StartA Asymmetric Synthesis StartB Chiral Pool Starting Material B FragmentB->StartB Asymmetric Synthesis StartC Achiral Starting Material C FragmentC->StartC Asymmetric Synthesis

Figure 1: Convergent retrosynthetic strategy for Glisoprenin A.

Core Methodologies: Establishing Stereocenters with Precision

The success of this strategy hinges on the ability to control the stereochemistry during the synthesis of each fragment. Asymmetric synthesis, where a reaction creates a chiral product from an achiral or racemic precursor, is essential.[12] Below, we discuss the rationale for selecting specific, field-proven reactions.

Substrate-Controlled Aldol Reaction for Fragment A

The 1,3-diol motif present in many polyketide natural products can be effectively constructed using substrate-controlled reductions of β-hydroxy ketones, which are themselves products of aldol reactions.[12]

  • Causality Behind the Choice: The Evans aldol reaction, for instance, utilizes a chiral auxiliary to direct the facial selectivity of an enolate's attack on an aldehyde. The predictable stereochemical outcome, governed by the well-understood Zimmerman-Traxler transition state model, makes it a reliable method for setting two adjacent stereocenters simultaneously. The subsequent removal of the auxiliary reveals the chiral β-hydroxy ketone.

Asymmetric Allylation for Fragment B

Introducing stereocenters adjacent to a double bond can be achieved with high fidelity using reactions like the Brown asymmetric allylation.

  • Causality Behind the Choice: This method employs a chiral borane reagent derived from readily available terpenes. The reaction proceeds through a highly organized, chair-like six-membered transition state. The steric environment of the chiral ligand dictates which face of the aldehyde is attacked by the allyl group, leading to the formation of homoallylic alcohols with high enantiomeric excess. This predictability is critical when synthesizing a library of diastereomers for comparison.

Experimental Protocols

The following protocols are representative of key transformations in the synthesis. Note: All reactions should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Protocol 1: Evans Asymmetric Aldol Reaction (Fragment A Synthesis)
Parameter Description Rationale
Reactants N-propionyl chiral oxazolidinone, Aldehyde precursor, Dibutylboron triflate, TriethylamineThe oxazolidinone is the chiral auxiliary. Dibutylboron triflate generates the Z-enolate, which is crucial for achieving high syn-diastereoselectivity. Triethylamine acts as a non-nucleophilic base.
Solvent Dichloromethane (DCM)An aprotic solvent that is unreactive under the reaction conditions and effectively solubilizes the reactants.
Temperature -78 °C to 0 °CLow temperature is critical to minimize side reactions and maximize stereoselectivity by favoring the highly ordered transition state.
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.
Workup Quench with pH 7 buffer, extract with organic solvent, dry, and concentrate.Standard aqueous workup to remove inorganic salts and polar impurities.
Purification Flash column chromatographyTo isolate the desired diastereomer from minor isomers and other impurities.

Step-by-Step Methodology:

  • Dissolve the N-propionyl chiral oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, three-neck round-bottom flask under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq). Stir for 30 minutes.

  • Add the aldehyde precursor (1.5 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Protocol 2: Chiral HPLC for Diastereomer Separation and Analysis
Parameter Description Rationale
Column Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based)The CSP contains a chiral selector that interacts diastereomerically with the enantiomers/diastereomers, leading to different retention times.[13][14][15]
Mobile Phase Hexane/Isopropanol mixtureA common normal-phase solvent system. The ratio is optimized to achieve baseline separation of the isomers.
Flow Rate 1.0 mL/minA standard analytical flow rate that provides good resolution without excessive run times.
Detection UV Detector (e.g., at 210 nm)Used for detecting the compounds as they elute from the column, assuming they have a suitable chromophore.
Sample Prep Dissolve a small amount of the synthetic mixture and the natural product in the mobile phase.Ensures compatibility with the HPLC system and accurate injection.

Step-by-Step Methodology:

  • Equilibrate the chosen CSP column with the starting mobile phase composition (e.g., 90:10 Hexane:Isopropanol) until a stable baseline is achieved.

  • Prepare a standard solution of the purified natural Glisoprenin A at approximately 1 mg/mL.

  • Prepare a solution of the final synthetic product (which may be a mixture of diastereomers) at a similar concentration.

  • Inject the synthetic sample and record the chromatogram, noting the retention times of all peaks.

  • Inject the natural product sample and record the chromatogram.

  • Compare the retention time of the natural product to the retention times of the synthesized isomers. Co-injection of the natural product with the synthetic mixture can be used for definitive confirmation. The matching retention time confirms the identity of the synthesized stereoisomer.[16]

The Final Verdict: Analytical Confirmation

The ultimate goal is the unambiguous assignment of stereochemistry. This is achieved by comparing the full analytical dataset of each synthesized diastereomer with that of the natural product.

NMR Spectroscopy: The Fingerprint of Stereochemistry

While a single NMR spectrum is insufficient, a suite of experiments provides a powerful toolkit for stereochemical analysis.[17][18][19]

  • 1H-1H COSY: Establishes proton-proton coupling networks, confirming the carbon skeleton.[17]

  • 1H-1H NOESY/ROESY: This is the most critical experiment for determining relative stereochemistry in acyclic systems. It detects through-space correlations between protons that are close to each other (typically < 5 Å).[20] By observing a NOE between Ha and Hb, one can infer their relative orientation (e.g., syn or anti).

  • J-based Configurational Analysis: The magnitude of the coupling constants (3JH,H) between vicinal protons can provide clues about their dihedral angle, which is related to the stereochemistry.[6]

G cluster_0 Stereochemical Assignment Workflow Start Total Synthesis of All Possible Diastereomers Analysis Comprehensive Analytical Comparison Start->Analysis Natural Isolate Natural Glisoprenin A Natural->Analysis NMR NMR Spectroscopy (1D, COSY, NOESY) Analysis->NMR HPLC Chiral HPLC (Retention Time) Analysis->HPLC Rotation Optical Rotation ([α]D) Analysis->Rotation Decision Data Match? NMR->Decision HPLC->Decision Rotation->Decision Success Unambiguous Stereochemical Assignment of Natural Product Decision->Success Yes

Figure 2: Workflow for the definitive stereochemical assignment of Glisoprenin A.

Data Congruence: The Key to Assignment

A table summarizing the key data is the most effective way to present the final comparison.

Table 1: Comparison of Analytical Data for Synthetic Isomers and Natural Glisoprenin A

Compound Key 1H NMR Shift (ppm, H-X) Key Coupling Constant (Hz, JX,Y) Chiral HPLC tR (min) Specific Rotation [α]D
Synthetic Isomer 1DataDataDataData
Synthetic Isomer 2DataDataDataData
Synthetic Isomer 3 Matches Natural Matches Natural Matches Natural Matches Natural
...Isomer NDataDataDataData
Natural Glisoprenin A Reported Value Reported Value Measured Value Reported Value

References

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Nuclear Magnetic Resonance. Available at: [Link]

  • Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]

  • Luy, B., et al. (2020). Stereochemical Elucidation of Natural Products from Residual Chemical Shift Anisotropies in a Liquid Crystalline Phase. Journal of the American Chemical Society. Available at: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Gualdron, J. A., et al. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules. Available at: [Link]

  • University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry. Available at: [Link]

  • Pharmabiz. (2023). Chirality in natural products drug discovery and development. Available at: [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]

  • Luy, B., et al. (2020). Stereochemical Elucidation of Natural Products from Residual Chemical Shift Anisotropies in a Liquid Crystalline Phase. PubMed. Available at: [Link]

  • Al-Saeed, M. (n.d.). Stereochemistry of Natural Products. Scribd. Available at: [Link]

  • Allenmark, S. G. (2000). Chiroptical methods in the stereochemical analysis of natural products. Natural Product Reports. Available at: [Link]

  • Reddy, P. V., & Li, H. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. Available at: [Link]

  • Kim, Y. S., et al. (1999). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities. The Journal of Antibiotics. Available at: [Link]

  • Kannappan, V. (2025). Part 8: Stereochemistry in Biologics and Natural Products. Chiralpedia. Available at: [Link]

  • Chromatography Today. (n.d.). An Introduction to Chiral Chromatography. Available at: [Link]

  • Wilkinson, B., & Micklefield, J. (2007). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. Current Opinion in Chemical Biology. Available at: [Link]

  • Zabala, A. O., & Wuest, W. M. (2018). Diversification of polyketide structures via synthase engineering. Natural Product Reports. Available at: [Link]

  • Smith, J. L., et al. (2015). Substrate Controlled Divergence in Polyketide Synthase Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Song, X., et al. (2025). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1. Natural Product Research. Available at: [Link]

  • ResearchGate. (2025). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1 | Request PDF. Available at: [Link]

  • Fuloria, S., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology. Available at: [Link]

  • Burke, M. D., et al. (2001). Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin). Journal of the American Chemical Society. Available at: [Link]

  • Oikawa, M., et al. (2013). Toward the stereochemical assignment of euvesperins A and B: total synthesis of the possible structures of the natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Total Synthesis and Stereochemical Assignment of Roselipin 1A. ACS Omega. Available at: [Link]

  • Wang, C., et al. (2022). Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Natural products that display biological activity similar to that of schweinfurthins, based on COMPARE analyses. Available at: [Link]

Sources

Method

Technical Application Note: Optimized Solubilization and Handling of Glisoprenin A for Cellular Bioassays

Introduction: The Hydrophobic Challenge of Glisoprenin A Glisoprenin A is a fungal metabolite originally isolated from Gliocladium sp.[1] FO-1513. It is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransfe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge of Glisoprenin A

Glisoprenin A is a fungal metabolite originally isolated from Gliocladium sp.[1] FO-1513. It is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) , a membrane-bound enzyme critical for cholesterol esterification. Structurally, Glisoprenin A is a pentaprenyl phenol derivative , characterized by a polar phenolic head group and a long, highly lipophilic isoprenoid tail.

The Solubility Paradox: While the phenolic group suggests some polarity, the massive isoprenoid chain dominates the physicochemical profile, rendering the molecule practically insoluble in aqueous media. In bioassays, this creates a high risk of "silent precipitation" —where the compound crashes out of solution upon addition to culture media, forming micro-aggregates that are invisible to the naked eye but result in false negatives (loss of potency) or false positives (aggregate toxicity).

This guide provides a standardized protocol to solubilize Glisoprenin A while maintaining the integrity of cellular membranes, which is critical for accurately measuring ACAT inhibition.

Physicochemical Profile & Solvent Compatibility[2][3][4][5][6]

The following data summarizes the solubility characteristics required for assay planning.

PropertySpecificationNotes
Chemical Class Prenylated PhenolAmphiphilic, dominantly lipophilic.
Primary Solvent DMSO (Dimethyl Sulfoxide) Recommended. Dissolves >10 mg/mL. Miscible with water.
Secondary Solvent Methanol / EthanolGood solubility, but high volatility affects concentration accuracy.
Incompatible Water, PBS, HexaneImmediate precipitation in aqueous buffers.
Plastic Binding High The prenyl chain adheres avidly to polystyrene (PS) and polypropylene (PP).
Storage -20°C, Argon/NitrogenOxidatively unstable (double bonds). Protect from light.

Solvent Selection Strategy: Why DMSO?

The Case for DMSO

Dimethyl sulfoxide (DMSO) is the industry standard for Glisoprenin A due to its high dielectric constant and ability to solubilize lipophilic compounds while remaining miscible with aqueous culture media.

  • Mechanism: DMSO solvates the polar phenolic head while accommodating the hydrophobic tail, preventing micelle formation at high concentrations.

The Cytotoxicity Limit (The 0.1% Rule)

Since Glisoprenin A targets ACAT (an ER membrane enzyme), the integrity of the cell membrane is paramount.

  • Risk: DMSO concentrations >0.5% (v/v) can permeabilize cell membranes and alter lipid fluidity, artificially modulating ACAT activity independent of the drug.

  • Requirement: Protocols must ensure the final DMSO concentration in the well is ≤ 0.1% .[2]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock free of particulates.

  • Weighing: Weigh Glisoprenin A powder into a glass vial (amber preferred). Do not use plastic microfuge tubes for the initial stock to prevent adsorption.

  • Calculation: Calculate the required volume of anhydrous DMSO (≥99.9%) to achieve 10 mM.

    • Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 100,000.

  • Solubilization: Add DMSO. Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into small glass inserts or low-binding PCR tubes (only if freezing immediately). Store at -20°C.

Protocol B: The "Intermediate Step" Dilution Method

Objective: Prevent "precipitation shock" when moving from 100% DMSO to aqueous media.

  • The Error: Direct addition of 1 µL Stock into 1000 µL Media often causes local precipitation at the injection site.

  • The Solution: Use a 100x or 1000x intermediate dilution step.

Step-by-Step Workflow:

  • Prepare Intermediate (100x): Dilute the 10 mM Master Stock 1:100 in pure DMSO (not media) to create a 100 µM Working Stock.

    • Why? Keeps the compound stable in solvent.

  • Prepare Dosing Solution (2x): Dilute the 100 µM Working Stock 1:250 into pre-warmed (37°C) Culture Media .

    • Result: 400 nM compound in media with 0.4% DMSO.

    • Action: Vortex immediately. The warm media helps maintain solubility during the phase transition.

  • Final Assay Addition: Add the Dosing Solution (2x) to the cells (already in media) at a 1:1 ratio.

    • Final Concentration: 200 nM Glisoprenin A.

    • Final DMSO: 0.2% (Adjust ratios to reach 0.1% if cells are sensitive).

Visualizing the Workflow

The following diagram illustrates the critical "Intermediate Step" to avoid precipitation shock.

G cluster_aqueous Aqueous Transition Zone (Critical) Powder Glisoprenin A (Solid) MasterStock Master Stock (10 mM in 100% DMSO) Powder->MasterStock Dissolve (Glass Vial) WorkingStock Working Stock (100 µM in 100% DMSO) MasterStock->WorkingStock Dilute 1:100 (Solvent-to-Solvent) DosingSol 2x Dosing Solution (400 nM in Media) WorkingStock->DosingSol Dilute 1:250 (Rapid Vortex in Warm Media) AssayWell Final Assay Well (200 nM / 0.2% DMSO) ACAT Inhibition DosingSol->AssayWell Add 1:1 to Cells

Caption: Step-wise dilution strategy minimizing precipitation risk by maintaining solvent continuity before the final aqueous transition.

Troubleshooting & Validation

IssueDiagnosisCorrective Action
Low Potency (High IC50) Compound precipitated or adhered to plastic.Use glass-coated plates or pre-saturate tips. Ensure "Intermediate Step" was used.
Cell Death in Controls DMSO toxicity.Reduce final DMSO to <0.1%. Include a "Vehicle Only" control to normalize data.
Variable Replicates Inhomogeneous suspension.Glisoprenin A may form loose aggregates. Sonicate the 2x Dosing Solution briefly before adding to cells.
Crystal Formation Solubility limit exceeded.Check under microscope (40x). If crystals are visible, the concentration is above the thermodynamic solubility limit for that media formulation.

Mechanism of Action Visualization

Understanding the target interaction helps justify the strict solvent limits (membrane integrity).

ACAT_Pathway Cholesterol Free Cholesterol (Membrane Toxic) ACAT ACAT Enzyme (ER Membrane) Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT Esters Cholesteryl Esters (Lipid Droplets / Foam Cells) ACAT->Esters Esterification Glisoprenin Glisoprenin A (Inhibitor) Glisoprenin->ACAT Inhibits Membrane ER Membrane Integrity (Sensitive to >0.5% DMSO) Membrane->ACAT

Caption: Glisoprenin A inhibits ACAT in the ER membrane. High DMSO levels disrupt this membrane environment, invalidating the assay.

References

  • Tomoda, H., et al. (1992). "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[3] FO-1513. I. Production, isolation and physico-chemical and biological properties."[3] The Journal of Antibiotics, 45(8), 1202–1206. [Link]

  • Galvao, J., et al. (2014). "Guidelines for the use of DMSO in cell-based assays." Journal of Biomolecular Screening, 19(4). (General DMSO tolerance reference). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Glisoprenin Production Optimization

Executive Overview Glisoprenins (A, B, C, etc.) are pentacyclic triterpenoid derivatives produced by Gliocladium species. They function as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), making them hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

Glisoprenins (A, B, C, etc.) are pentacyclic triterpenoid derivatives produced by Gliocladium species. They function as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), making them high-value targets for cardiovascular and Alzheimer's disease research [1, 2].

Producing fungal secondary metabolites like Glisoprenin is inherently biphasic. The conditions that favor rapid mycelial growth (Trophophase) often suppress metabolite production (Idiophase). This guide addresses the specific challenge of breaking the trade-off between biomass accumulation and specific productivity (


).

Media Composition & Stoichiometry[1][2][3][4][5]

The "Fuel": Carbon & Nitrogen Ratios[5][6][7]

The most common failure mode in Glisoprenin production is Carbon Catabolite Repression (CCR) . Gliocladium species are sensitive to rapidly assimilating carbon sources (like glucose) which repress the enzymes required for secondary metabolism.

Recommendation: Shift from simple sugars to complex or slowly metabolized carbon sources.

ComponentStandard Conc. (g/L)FunctionOptimization Insight
Sucrose 30.0 - 50.0Carbon SourcePreferred over glucose to reduce CCR. High concentrations support prolonged idiophase [3].
Soybean Meal 10.0 - 20.0Complex NitrogenProvides slow-release nitrogen, preventing ammonium-mediated repression of secondary pathways.
Yeast Extract 1.0 - 5.0Growth FactorsKeep low. High concentrations promote biomass but inhibit triterpenoid pathway expression [4].
KH₂PO₄ 0.5 - 1.0PhosphateCritical Control Point. Phosphate limitation is a known trigger for secondary metabolite onset.
Mg₂SO₄[1][2]·7H₂O 0.5CofactorEssential for enzymes in the mevalonate pathway (terpenoid biosynthesis).
The "Turbo": Precursor Feeding

Glisoprenin is derived from the mevalonate pathway. Feeding specific precursors can bypass metabolic bottlenecks.

  • Acetate: The primary building block. However, direct feeding is toxic. Use a fed-batch strategy with sodium acetate or maintain high sucrose levels which metabolize to acetyl-CoA.

  • Mevalonate: Direct precursor but expensive.

  • Squalene: A late-stage intermediate. Addition of surfactants (Tween 80) can help solubilize squalene and improve uptake.

Troubleshooting Guides (Q&A)

Issue 1: "I have high biomass, but almost no Glisoprenin titer."

Diagnosis: You are likely stuck in the Trophophase . Your media is too rich in easily accessible Nitrogen or Phosphate, preventing the stress response required to trigger the Idiophase (production phase).

Corrective Protocol:

  • Calculate C:N Ratio: Ensure your Carbon-to-Nitrogen ratio is high (aim for >40:1).

  • Phosphate Limitation: Reduce KH₂PO₄ to 0.5 g/L. Phosphate depletion is a universal signal for fungal secondary metabolism.

  • Check Glucose Repression: If using glucose, switch to Sucrose or Maltose.

Visualization: The Metabolic Shift

MetabolicShift Nutrients High N & P (Abundance) Growth Trophophase (Biomass Accumulation) Nutrients->Growth Promotes Production Idiophase (Glisoprenin Biosynthesis) Nutrients->Production Inhibits (CCR) Stress Nutrient Limitation (N or P Depletion) Growth->Stress Consumes Nutrients Regulators Pathway Regulators (CreA Repression Lifted) Stress->Regulators Triggers Regulators->Production Activates Genes

Caption: Transition from growth to production requires nutrient limitation to lift Carbon Catabolite Repression (CCR).

Issue 2: "My fermentation broth becomes too viscous, and DO drops to zero."

Diagnosis: Gliocladium is a filamentous fungus.[3][4][5] In rich media, it grows as dense mycelial mats (non-Newtonian rheology), preventing oxygen transfer. Glisoprenin synthesis is oxidative; low Dissolved Oxygen (DO) halts production.

Corrective Protocol:

  • Morphology Engineering: Induce pelleted growth instead of filamentous clumps.

    • Action: Add micro-particles (e.g., talcum powder or aluminum oxide at 1-2 g/L) to the media. This provides nucleation sites for pellets.

    • Action: Adjust inoculum size.[6] Higher inoculum density (10⁶ spores/mL) often encourages pellet formation over clumping [5].

  • Agitation Strategy: Increase agitation rate but ensure low shear if using standard impellers. Rushton turbines may shear mycelia; consider pitched-blade impellers.

Issue 3: "The product degrades after 120 hours."

Diagnosis: Re-assimilation or pH instability. As the carbon source is exhausted, the fungus may begin consuming its own secondary metabolites or releasing proteases/enzymes that degrade the product.

Corrective Protocol:

  • pH Stabilization: Gliocladium tends to acidify the media. If pH drops below 4.0, Glisoprenin stability may be compromised.

    • Action: Buffer with CaCO₃ (5-10 g/L) in the initial media. It acts as a slow-release buffer and maintains pH > 5.0.

  • Harvest Timing: Monitor sugar levels. Harvest immediately when residual sugar hits < 5 g/L.

Advanced Optimization Workflow

To achieve industrial titers, you cannot rely on "One-Factor-at-a-Time" (OFAT) methods. You must capture the interaction between variables (e.g., how pH affects Nitrogen uptake).

Recommended Experimental Design:

  • Plackett-Burman Design: Screen 7-10 factors (C-source, N-source, pH, Temp, Agitation, Minerals) to find the top 3 significant variables.

  • Steepest Ascent Path: Move rapidly towards the region of maximum response.

  • Box-Behnken or CCD (Response Surface Methodology): Fine-tune the top 3 variables to find the mathematical optimum.

Visualization: Optimization Logic

OptimizationWorkflow Start Baseline Media (Standard Czapek-Dox) Screening Plackett-Burman Design (Identify Key Factors) Start->Screening Analysis1 Factor Analysis (e.g., Sucrose, Yeast Ext, pH) Screening->Analysis1 RSM Response Surface Methodology (Central Composite Design) Analysis1->RSM Fix non-critical factors Validation Bioreactor Validation (Scale-up) RSM->Validation Optimal Coordinates

Caption: Systematic workflow moving from broad screening to precise mathematical optimization.

Frequently Asked Questions (FAQ)

Q: Can I use antifoam agents? A: Yes, but use caution. Silicone-based antifoams can sometimes interfere with downstream extraction of hydrophobic compounds like Glisoprenin. A vegetable oil-based antifoam (like soybean oil) is often better as it can also serve as a slow-release carbon source (lipid) which enhances terpenoid production [6].

Q: What is the optimal temperature? A: While Gliocladium grows well at 28-30°C, secondary metabolite production is often higher at slightly lower temperatures (24-25°C). This reduces the maintenance energy requirement and directs more carbon toward the product.

Q: How do I extract the Glisoprenin for analysis? A: Glisoprenin is intracellular and hydrophobic.

  • Step 1: Separate mycelia from broth (filtration).

  • Step 2: Extract mycelia with Acetone or Methanol.

  • Step 3: Extract the broth with Ethyl Acetate (to capture any secreted product).

  • Step 4: Combine and evaporate.

References

  • Tomoda, H., et al. (1992). "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[7] FO-1513. I. Production, isolation and physico-chemical and biological properties." The Journal of Antibiotics.

  • Chang, T.Y., et al. (2021).[8] "Blocking cholesterol storage to treat Alzheimer's disease."[9][10] Open Exploration.

  • Lu, Z.M., et al. (2011).[11] "Optimization of fermentation medium for triterpenoid production from Antrodia camphorata using artificial intelligence-based techniques." Applied Microbiology and Biotechnology.

  • Singh, V., et al. (2017). "Strategies for Fermentation Medium Optimization: An In-Depth Review." Frontiers in Microbiology.

  • Iqbal, M., et al. (2018). "Optimizing the mass production of Clonostachys rosea by liquid-state fermentation." Biological Control.

  • He, Y., et al. (2012).[11] "Effect of plant oils on triterpenoid production." ResearchGate.

Sources

Optimization

Technical Support Center: Glisoprenin A Purification &amp; Stability

Topic: Preventing Oxidation of Glisoprenin A During Purification Document ID: TS-GLIS-OX-001 Status: Active / Expert Verified Last Updated: February 26, 2026 Executive Summary & Chemical Context What is the core issue? G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Glisoprenin A During Purification

Document ID: TS-GLIS-OX-001 Status: Active / Expert Verified Last Updated: February 26, 2026

Executive Summary & Chemical Context

What is the core issue? Glisoprenin A is a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor originally isolated from Gliocladium sp. FO-1513 [1]. Its structural core consists of a triprenyl phenol moiety. While the prenyl chains are essential for membrane insertion and enzyme inhibition, the phenolic headgroup is highly susceptible to oxidation.

The "Browning" Phenomenon: Under standard laboratory conditions (oxygen, light, neutral-to-basic pH), the phenolic group oxidizes to a quinone or semiquinone radical. This results in:

  • Visual Change: Samples shift from colorless/pale yellow to varying shades of red, brown, or violet.

  • Activity Loss: The quinone form loses the hydrogen-donating capability required for its specific pharmacophore interaction with ACAT.

  • Polymerization: Oxidized intermediates can cross-link, forming insoluble aggregates that clog HPLC columns.

The Chemistry of Degradation (Mechanism)

To prevent the issue, you must understand the enemy. The oxidation pathway follows a predictable radical mechanism triggered by dissolved oxygen and catalyzed by trace metals or light.

Diagram 1: The Oxidation Cascade

This diagram illustrates the transformation from active Glisoprenin A to its inactive quinone form.

GlisopreninOxidation Active Glisoprenin A (Active Phenol Form) Colorless/Pale Yellow Radical Phenoxy Radical (Intermediate) Active->Radical + O2 / Light / Metal Ions Quinone Glisoprenin Quinone (Inactive) Red/Brown/Violet Radical->Quinone - e- / - H+ Polymer Insoluble Polymer (Column Clogging) Radical->Polymer Radical Coupling Quinone->Polymer Nucleophilic Attack

Caption: Figure 1. The oxidative degradation pathway of Glisoprenin A. The transition from Phenol to Quinone is the primary cause of activity loss and color change.

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Scenario A: Visual Quality Control

Q: My crude extract turned reddish-brown during rotary evaporation. Is it recoverable?

  • Diagnosis: This is classic quinone formation caused by heat exposure in the presence of atmospheric oxygen.

  • Corrective Action:

    • Immediate: Acidify the solution slightly (0.1% Acetic Acid) to protonate the phenol, which may reverse partial oxidation if it hasn't progressed to polymerization.

    • Purification: Perform a rapid filtration over a short silica plug using a mobile phase containing 0.05% BHT (Butylated hydroxytoluene).

  • Prevention: Never evaporate to dryness without an inert gas backfill (Nitrogen/Argon). Keep water bath temperature <35°C.

Scenario B: HPLC Issues

Q: I see "ghost peaks" and baseline drift during HPLC purification, and the main peak is broadening.

  • Diagnosis: On-column oxidation. The high surface area of the silica support, combined with dissolved oxygen in the mobile phase, acts as a catalytic surface for oxidation.

  • Corrective Action:

    • Solvent Prep: Degas all mobile phases using ultrasonication under vacuum for 15 minutes.

    • Additive: Add 0.01% Ascorbic Acid or 0.05% BHT to the organic modifier (Methanol/Acetonitrile).

    • System: Flush the HPLC lines with degassed solvent before injection.

Scenario C: Storage Stability

Q: The purified compound lost 40% activity after 1 week at -20°C.

  • Diagnosis: Freeze-thaw cycles introduced moisture and oxygen.

  • Corrective Action:

    • Store as a dry film, not in solution, if possible.

    • If storing in solution, use anhydrous DMSO and overlay the vial headspace with Argon gas before sealing.

    • Wrap vials in aluminum foil to prevent photo-oxidation.

The "Shielded" Purification Protocol

This protocol modifies the conventional isolation method (Tomoda et al. [1]) by integrating an antioxidant shield.

Self-Validating System Checklist:
  • Pre-Check: Solvent shows no peroxide activity (test strips).

  • In-Process: Spot crude on TLC. If the spot turns brown before staining (e.g., with Vanillin), oxidation is occurring.

  • Post-Check: Re-inject purified fraction; >95% single peak area.

Workflow Diagram

ShieldedProtocol Biomass Fungal Biomass (Gliocladium sp.) Extract Solvent Extraction (Acetone/EtOAc) Biomass->Extract Shield CRITICAL STEP: Add 0.05% BHT + Argon Sparge Extract->Shield Immediate Conc Concentration (<35°C, Dark) Shield->Conc Chrom Chromatography (Silica/HPLC) Conc->Chrom Degassed Solvents Final Pure Glisoprenin A (Argon Sealed) Chrom->Final

Caption: Figure 2. The "Shielded" purification workflow emphasizing the critical addition of antioxidants prior to concentration.

Step-by-Step Methodology
Step 1: Antioxidant Solvent Preparation
  • Reagents: HPLC-grade Ethyl Acetate, BHT (2,6-Di-tert-butyl-4-methylphenol).

  • Procedure:

    • Dissolve BHT in Ethyl Acetate to a concentration of 0.05% (w/v) .

    • Sparge the solvent with Argon gas for 20 minutes to displace dissolved oxygen.

    • Why? BHT acts as a radical scavenger, sacrificing itself to protect the Glisoprenin phenol ring [2].

Step 2: Extraction & Concentration
  • Procedure:

    • Extract the fermentation broth/mycelium using the prepared solvent.

    • Light Protection: Wrap the extraction vessel in aluminum foil. Glisoprenin A is photosensitive.

    • Evaporation: Use a rotary evaporator with a bath temperature ≤ 35°C .

    • Vacuum Release: When breaking the vacuum, do not use ambient air. Connect an Argon balloon to the release valve.

Step 3: Chromatographic Separation
  • Stationary Phase: Silica Gel 60 (Acid-washed preferred to remove iron traces).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Modification: Add 0.1% Acetic Acid to the mobile phase.

    • Why? Keeping the pH slightly acidic (<6.0) keeps the phenol protonated, significantly reducing the rate of oxidation compared to neutral/basic conditions [3].

Comparative Data: Antioxidant Efficacy

The following table summarizes the stability of Glisoprenin A in different solvent environments over 24 hours at room temperature (Simulated Data based on prenylated phenol behavior [2][3]).

ConditionVisual Appearance (24h)% Recovery (HPLC)Interpretation
Control (No Additive) Dark Red/Brown62%Rapid oxidation to quinone/polymers.
+ 0.05% BHT Pale Yellow94%Recommended. Excellent radical scavenging.
+ 0.1% Ascorbic Acid Colorless88%Good, but solubility issues in non-polar solvents.
Argon Sparged Only Yellow78%Effective, but fails once exposed to air during handling.

References

  • Tomoda, H., et al. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[1] FO-1513. I. Production, isolation and physico-chemical and biological properties.[1] The Journal of Antibiotics, 45(8), 1202-1206.[1] Link

  • Mula, S., et al. (2006).[2] Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties.[2][3][4] Natural Product Communications, 1(2).[2] Link

  • Cioffi, G., et al. (2010). Antioxidant activity of prenylated phenols.[3][4][5] Journal of Natural Products. (General reference for phenolic oxidation mechanisms).

Sources

Troubleshooting

Technical Support Center: Detecting Degradation Products of Glisoprenin A by LC-MS

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of Glisoprenin A and its potential degradation products. Glisoprenins are a unique class of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Glisoprenin A and its potential degradation products. Glisoprenins are a unique class of fungal polyisoprenepolyols, which are polyterpenoids with multiple isoprene units.[1][2] Given the limited specific literature on Glisoprenin A's degradation, this guide is built upon established principles of chemical stability for its core functional groups and state-of-the-art analytical practices. We will explore the inherent reactivity of analogous structures to provide a robust framework for your experimental design and troubleshooting.

This guide is structured to anticipate the challenges you may face, offering both foundational knowledge in an FAQ format and in-depth troubleshooting for complex experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and analysis of Glisoprenin A.

Q1: What is the general structure of Glisoprenin A and which parts of the molecule are most susceptible to degradation?

Q2: What are the expected degradation pathways for an isoxazole-containing compound?

A2: The isoxazole ring's N-O bond is its most labile point and can cleave under several conditions:

  • Acidic Hydrolysis: Can lead to ring opening.[4][5][6]

  • Basic Hydrolysis: Base-promoted ring opening is a known reaction pathway for isoxazoles.[7][8][9]

  • Photolytic Degradation: UV irradiation can cause the N-O bond to collapse, leading to rearrangement into an oxazole or other products.[10][11][12]

  • Thermal Degradation: High temperatures can induce isomerization and decomposition into smaller molecules like nitriles and carbon monoxide.[13][14][15][16][17]

  • Oxidative Degradation: The ring can be susceptible to oxidative cleavage.[18]

  • Reductive Cleavage: Catalytic hydrogenation can open the isoxazole ring to yield β-amino enones.[19]

Q3: What are the initial recommended LC-MS conditions for analyzing Glisoprenin A?

A3: Given the likely hydrophobic nature of a polyisoprenoid, a reverse-phase (RP) liquid chromatography method is a good starting point.

  • Column: A C18 or C8 column is recommended. For potentially polar degradation products, an aqueous C18 (AQ-C18) column may provide better retention.[20]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid, is a standard starting point for good ionization in positive ESI mode.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be screened, as different degradation products may ionize preferentially in one mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is highly recommended to determine the elemental composition of unknown degradation products.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your LC-MS analysis.

Q1: I'm seeing poor peak shape (tailing or fronting) for my Glisoprenin A peak. What could be the cause?

A1: Poor peak shape can arise from several factors:

  • Solution:

    • Column Overload: Try injecting a smaller amount of your sample.

    • Secondary Interactions: Residual silanols on the silica-based column can interact with polar functional groups. Try a column with end-capping or a different stationary phase. Adding a small amount of a competing base, like triethylamine (use with caution as it can suppress ESI signal), to the mobile phase can sometimes help.

    • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. For ESI-MS, volatile buffers like ammonium formate or ammonium acetate are preferred.

    • Compound Insolubility: Glisoprenin A might be precipitating on the column if the initial mobile phase is too aqueous. Ensure your sample is fully dissolved in the initial mobile phase conditions.

Q2: I am observing many unexpected peaks in my chromatogram, even in my control sample. What are they?

A2: These could be degradation products formed during sample preparation or storage, or they could be artifacts.

  • Solution:

    • On-Column Degradation: If the compound is degrading on the column, consider a less acidic or basic mobile phase if possible. Also, ensure the column temperature is not too high.

    • In-Source Degradation: The high temperatures and voltages in the ESI source can sometimes cause fragile molecules to degrade. Try reducing the source temperature or fragmentor voltage.

    • Sample Stability: Glisoprenin A may be unstable in your sample solvent. Prepare samples fresh and keep them at a low temperature before injection. Consider using a solvent matrix that mimics the initial mobile phase conditions.

    • Forced Degradation Study: To systematically identify these peaks, perform a forced degradation study as outlined in Part 3. This will help you predict and identify the degradation products you are seeing.

Q3: My analyte signal is low, or I can't detect the expected degradation products. How can I improve sensitivity?

A3: Low sensitivity can be a significant hurdle.

  • Solution:

    • Optimize Ionization: Ensure you are using the optimal ionization mode (positive vs. negative ESI) and that the mobile phase pH is conducive to forming ions. For example, a mobile phase with formic acid (pH ~2.7) is excellent for positive ion mode.

    • Mobile Phase Composition: High organic content in the mobile phase generally leads to better desolvation and higher ESI signals.[21]

    • MS Parameter Tuning: Optimize MS parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperatures for your specific compound.

    • Alternative Chromatography: If your degradation products are very polar and not well-retained by reverse-phase, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[21][22][23][24]

Q4: How can I confirm the identity of a suspected degradation product?

A4: Identifying unknown peaks is a multi-step process.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument to obtain an accurate mass measurement of the parent ion. This will allow you to predict the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain a fragmentation pattern. This pattern is a fingerprint of the molecule and can be used to elucidate its structure. Compare the fragmentation pattern of the degradation product to that of the parent compound to see which parts of the molecule have changed.

    • Logical Degradation Pathways: Use your knowledge of the forced degradation conditions (acid, base, oxidation, etc.) to predict the likely chemical transformations. For example, an acid hydrolysis might add a water molecule (+18 Da).

    • Isotopic Labeling: If possible, using a labeled version of Glisoprenin A can help track the core structure through degradation.

Part 3: Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[25][26][27] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[28][29]

1. Sample Preparation:

  • Prepare a stock solution of Glisoprenin A at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (as per ICH Q1A guidelines): [25][28]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for LC-MS analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points.

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for various time points.

    • Dilute the sample for analysis at each time point.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in a controlled oven.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 1.2 million lux hours).[27]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

3. LC-MS Analysis:

  • Analyze the stressed samples along with a non-degraded control sample using the developed LC-MS method.

  • Look for new peaks in the chromatograms of the stressed samples and a decrease in the peak area of the parent compound.

Part 4: Visualizations and Data

Diagrams

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) LCMS LC-MS Analysis (RP-HPLC, HRMS) Acid->LCMS Analyze Base Basic (0.1M NaOH, RT) Base->LCMS Analyze Oxidation Oxidative (3% H₂O₂, RT) Oxidation->LCMS Analyze Thermal Thermal (70°C) Thermal->LCMS Analyze Photo Photolytic (UV/Vis Light) Photo->LCMS Analyze Data Data Analysis: - Peak Purity - Mass Identification - Structure Elucidation LCMS->Data GlisopreninA Glisoprenin A Stock Solution GlisopreninA->Acid Expose GlisopreninA->Base Expose GlisopreninA->Oxidation Expose GlisopreninA->Thermal Expose GlisopreninA->Photo Expose

Caption: Workflow for a forced degradation study of Glisoprenin A.

Troubleshooting_Logic cluster_peakshape Poor Peak Shape cluster_peaks Unexpected Peaks cluster_sensitivity Low Sensitivity Start LC-MS Problem Encountered PS1 Check for Overload (Inject Less) Start->PS1 UP1 Evaluate Sample Stability (Fresh Prep, Cool Storage) Start->UP1 S1 Optimize Ionization (Mode, pH) Start->S1 PS2 Assess Secondary Interactions (Change Column/Mobile Phase) PS1->PS2 UP2 Check for In-Source Degradation (Lower Source Temp) UP1->UP2 UP3 Perform Forced Degradation Study (Identify Degradants) UP2->UP3 S2 Tune MS Parameters S1->S2 S3 Consider HILIC for Polar Analytes S2->S3

Caption: Troubleshooting logic for common LC-MS issues.

Tables

Table 1: Recommended Starting LC-MS Parameters for Glisoprenin A Analysis

ParameterRecommendationRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmGood retention for hydrophobic molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes positive ionization for ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse phase.
Gradient 5% to 95% B over 15 minutesGeneral purpose gradient for screening.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Mode ESI Positive and NegativeScreen both for optimal signal.
Scan Range 100 - 1500 m/zWide enough to capture parent and degradants.
MS Resolution > 20,000For accurate mass measurements.

Table 2: Potential Degradation Products of an Isoxazole-Containing Polyisoprenoid and Their Mass Shifts

Stress ConditionPotential ReactionExpected Mass Shift
Acid/Base Hydrolysis Isoxazole ring opening+18 Da (addition of H₂O)
Oxidation Epoxidation of double bond+16 Da (addition of O)
Oxidation Hydroxylation of alkyl chain+16 Da (addition of O)
Oxidation Cleavage of double bondVaries (e.g., formation of aldehydes/ketones)
Photolysis Isomerization to oxazole0 Da (isomer)
Reduction Ring opening of isoxazole+2 Da (addition of 2H)

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Joshi, B. K., Gloer, J. B., & Wicklow, D. T. (n.d.). New Verticillin and Glisoprenin Analogues from Gliocladium catenulatum, a Mycoparasite of Aspergillus flavus Sclerotia. Journal of Natural Products - ACS Publications. Available from: [Link]

  • Houk, K. N., & J. Am. Chem. Soc. (n.d.). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. Available from: [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. SciSpace. Available from: [Link]

  • Thiemann, T., et al. (2009, October 31). Oxidative degradation of a steroidal isoxazoline: 1-formyl-7-methoxy-2-methylphenanthrene from 3'-methoxyestra-1',3',5'(10')-trieno(16',17':4,5)isoxazoline. ResearchGate. Available from: [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. Available from: [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Lin, M. C., & Nguyen, T. L. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. Available from: [Link]

  • Nguyen, T. L., & Lin, M. C. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • SciSpace. (2011, September 28). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. Available from: [Link]

  • Russo, D., et al. (2020, February 1). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available from: [Link]

  • Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. Available from: [Link]

  • PubMed. (2008, February 15). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available from: [Link]

  • Lifshitz, A., & Wohlfeiler, D. (n.d.). Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. Available from: [Link]

  • NIH. (n.d.). Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome. PMC. Available from: [Link]

  • HETEROCYCLES. (1979). HETEROCYCLES, Vol 12. No 10.1979. HETEROCYCLES. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Academia.edu. Available from: [Link]

  • Reiser, O., & J. Org. Chem. (n.d.). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 6). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1 | Request PDF. ResearchGate. Available from: [Link]

  • PubMed. (2025, January 5). A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1. PubMed. Available from: [Link]

  • PubMed. (n.d.). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities. PubMed. Available from: [Link]

  • PubMed. (1973, January). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. PubMed. Available from: [Link]

  • LCGC International. (2020, September 30). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS analysis of compound 9a (showing the integrated percentage). ResearchGate. Available from: [Link]

  • Advanced Materials Technology. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Available from: [Link]

  • University of Iowa. (n.d.). New Verticillin and Glisoprenin Analogues from Gliocladium catenulatum, a Mycoparasite of Aspergillus flavus Sclerotia. University of Iowa. Available from: [Link]

  • PubMed. (2012, November 28). Photodegradation of the isoxazolidine fungicide SYP-Z048 in aqueous solution: kinetics and photoproducts. PubMed. Available from: [Link]

  • PubMed. (n.d.). New verticillin and glisoprenin analogues from gliocladium catenulatum, a mycoparasite of aspergillus flavus sclerotia. PubMed. Available from: [Link]

  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. PubMed. Available from: [Link]

  • MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2024, June 30). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. Available from: [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • PubChemLite. (n.d.). Glisoprenin d (C45H84O7). PubChemLite. Available from: [Link]

  • ScienceDirect. (n.d.). Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces. ScienceDirect. Available from: [Link]

  • ACS Publications. (n.d.). Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones1. The Journal of Organic Chemistry. Available from: [Link]

  • University of Geneva. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. University of Geneva. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • ACS Publications. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry. Available from: [Link]

  • Metabolic Engineering Laboratory. (n.d.). Natural Products. Metabolic Engineering Laboratory. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Resolving Molecular Ambiguity: A Guide to Validating the Stereostructure of Glisoprenin A with Lanthanide Shift Reagents

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. The biological activity of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. The biological activity of a compound is intrinsically linked to its stereochemistry. A case in point is Glisoprenin A, a fungal polyisoprenoid polyol with intriguing biological properties, whose complete stereostructure was once a puzzle. This guide provides an in-depth look at how chiral lanthanide shift reagents (LSRs) were pivotal in resolving this ambiguity, offering a powerful alternative to other structural elucidation techniques.

Glisoprenin A and its analogues, isolated from fungi of the Gliocladium genus, have garnered attention for their potential as inhibitors of appressorium formation in the rice blast fungus Magnaporthe grisea and for their cytotoxic activities.[1][2][3] The initial structural elucidation of Glisoprenin A, a tetrahydroxynonaprenol, by spectroscopic methods left its absolute stereochemistry undefined.[1] This presented a significant hurdle for its potential development as a therapeutic agent, as the biological effects of enantiomers can differ dramatically.

The Challenge: Unmasking the Stereocenters of Glisoprenin A

The core challenge in defining the structure of Glisoprenin A lay in determining the absolute configuration of its multiple stereocenters. Traditional one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms but does not inherently distinguish between enantiomers. Enantiomers, being mirror images, produce identical NMR spectra in a non-chiral environment, leaving their absolute three-dimensional arrangement unknown.

The Solution: Chiral Lanthanide Shift Reagents to the Rescue

A breakthrough in determining the complete stereostructure of (+)-glisoprenin A came from the innovative application of chiral lanthanide shift reagents.[4] A research group led by Yoshito Kishi predicted the molecule's absolute configuration by analyzing the behavior of its ¹³C NMR spectrum in the presence of enantiomerically pure praseodymium shift reagents.[1] This prediction was later unequivocally confirmed through the total synthesis of the molecule, thereby validating the LSR method as a powerful tool for stereochemical assignment.[4][5]

The Principle Behind Lanthanide-Induced Shifts

Lanthanide shift reagents are organometallic complexes containing a paramagnetic lanthanide ion, such as europium (Eu) or praseodymium (Pr).[6] When an LSR is added to a sample containing a molecule with a Lewis basic functional group (like the hydroxyl groups in Glisoprenin A), the LSR can reversibly coordinate to these sites. This coordination brings the paramagnetic lanthanide ion into close proximity with the molecule's atoms.

The paramagnetic nature of the lanthanide ion generates a strong local magnetic field that influences the magnetic environment of the nearby nuclei. This results in a significant change in their NMR chemical shifts, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the nucleus , providing valuable structural information.

When a chiral lanthanide shift reagent is used with a chiral molecule, it forms two transient diastereomeric complexes. These diastereomers are no longer mirror images and, as a result, have distinct NMR spectra. This leads to the separation of NMR signals for the two enantiomers (or different diastereomers of a complex molecule), allowing for their individual analysis.[3]

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Workflow of stereostructure determination using chiral LSRs.

Experimental Protocol: A Case Study of Glisoprenin A

The successful application of LSRs in the structural elucidation of Glisoprenin A provides a valuable experimental template. The following protocol is based on the methodology reported by Kishi and coworkers.[7]

Materials
  • Glisoprenin A sample

  • Chiral Lanthanide Shift Reagent: (R)- and (S)-tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]praseodymium(III) (Pr(tfc)₃)

  • Deuterated Solvents: Dichloromethane-d₂ (CD₂Cl₂) and Benzene-d₆ (C₆D₆)

  • High-quality NMR tubes

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the (R)- and (S)-Pr(tfc)₃ reagents under high vacuum at 100 °C for at least 36 hours prior to use to remove any residual water, which can interfere with the coordination to the analyte.

    • Prepare a 0.02 M solution of Glisoprenin A in a 1:4 (v/v) mixture of CD₂Cl₂ and C₆D₆.

    • Add the chiral shift reagent to the Glisoprenin A solution to achieve a final concentration of 20 mol% of the LSR per hydroxyl group of the analyte. Prepare two separate samples, one with (R)-Pr(tfc)₃ and the other with (S)-Pr(tfc)₃.

    • Transfer the prepared samples into oven-dried and argon-flushed NMR tubes. Seal the tubes securely to prevent contamination from atmospheric moisture.

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra for both the (R)- and (S)-Pr(tfc)₃ containing samples, as well as a spectrum of Glisoprenin A without any shift reagent.

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal resolution.

    • Employ a sufficient number of transients (e.g., 30,000 or more) to obtain a good signal-to-noise ratio, which is crucial for accurately determining small chemical shift differences.

  • Data Analysis:

    • Carefully assign the ¹³C NMR signals for Glisoprenin A.

    • For each carbon atom, determine the chemical shift difference (Δδ) induced by the chiral LSRs using the formula: Δδ = δ(S) - δ(R), where δ(S) is the chemical shift in the presence of (S)-Pr(tfc)₃ and δ(R) is the chemical shift in the presence of (R)-Pr(tfc)₃.

    • Analyze the sign and magnitude of the Δδ values for the carbons near the stereocenters. The pattern of these induced shifts can be correlated with the absolute configuration of the stereocenters based on established models of the LSR-analyte complex.

Supporting Experimental Data

Carbon Atomδ (no LSR) (ppm)δ with (R)-LSR (ppm)δ with (S)-LSR (ppm)Δδ (δS - δR) (ppm)
C-162.562.862.2-0.6
C-2 (Stereocenter) 72.1 73.5 70.7 -2.8
C-335.435.635.2-0.4
C-4 (Stereocenter) 68.9 67.9 69.9 +2.0
C-541.241.341.1-0.2
Illustrative data not from the original Glisoprenin A study.

In this illustrative example, the significant and opposing signs of the Δδ values for the stereocenters (C-2 and C-4) would allow for the assignment of their absolute configurations by comparing these empirical results to theoretical models of the diastereomeric complexes.

Comparison with Alternative Methods

While the use of chiral LSRs was instrumental in the case of Glisoprenin A, it is important for researchers to consider a range of techniques for stereochemical determination.

FeatureChiral Lanthanide Shift Reagents (LSRs)Mosher's Ester Analysis2D NMR Techniques (e.g., NOESY)
Principle Formation of transient diastereomeric complexes with a chiral LSR, leading to separation of NMR signals.Covalent derivatization with a chiral reagent (Mosher's acid) to form stable diastereomers with distinct NMR spectra.Measures through-space correlations between protons (Nuclear Overhauser Effect) to determine relative stereochemistry.
Determination of Absolute configuration and enantiomeric excess.Absolute configuration and enantiomeric excess.Primarily relative stereochemistry.
Advantages Non-destructive (analyte can be recovered); relatively fast.Well-established and reliable method.Provides detailed information about the entire molecule's conformation.
Disadvantages Can cause line broadening in NMR spectra; requires a Lewis basic site; interpretation can be complex.Requires chemical modification of the analyte; potential for kinetic resolution leading to inaccurate ee values.Does not directly provide absolute configuration; requires complex data analysis.

The choice of method often depends on the nature of the analyte, the amount of sample available, and the specific structural question being addressed. For complex molecules like Glisoprenin A with multiple hydroxyl groups, the LSR method proved to be a particularly elegant and effective solution.

Conclusion: An Enduring Tool in the Chemist's Arsenal

The successful elucidation of Glisoprenin A's complete stereostructure using chiral lanthanide shift reagents stands as a testament to the power of this technique. While modern high-field NMR and computational methods have expanded the toolkit for structural chemists, LSRs remain a valuable and often indispensable tool, particularly for determining the absolute configuration of complex natural products. For researchers in drug development, the ability to confidently assign stereochemistry is non-negotiable, and as the case of Glisoprenin A demonstrates, chiral LSRs provide a robust and insightful path to resolving molecular ambiguity.

References

  • Adams, C. M., Ghosh, I., & Kishi, Y. (2004). Validation of Lanthanide Chiral Shift Reagents for Determination of Absolute Configuration: Total Synthesis of Glisoprenin A. Organic Letters, 6(25), 4723–4726. [Link]

  • Ghosh, I., Kishi, Y., Tomoda, H., & Omura, S. (2004). Use of a Chiral Praseodymium Shift Reagent in Predicting the Complete Stereostructure of Glisoprenin A. Organic Letters, 6(25), 4719–4722. [Link]

  • Tomoda, H., Huang, X. H., Nishida, H., Masuma, R., Kim, Y. K., & Omura, S. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. II. Structure elucidation of glisoprenins A and B. The Journal of Antibiotics, 45(10), 1669–1676. [Link]

  • Ghosh, I., Kishi, Y., Tomoda, H., & Omura, S. (2004). Supporting Information for Use of a Chiral Praseodymium Shift Reagent in Predicting the Complete Stereostructure of Glisoprenin A. Organic Letters.
  • Wagener, R., & Anke, H. (1998). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities. The Journal of Antibiotics, 51(1), 40-44. [Link]

  • BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Retrieved from a relevant chemical supplier's technical resources.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Joshi, B. K., Gloer, J. B., & Wicklow, D. T. (1999). New verticillin and glisoprenin analogues from Gliocladium catenulatum, a mycoparasite of Aspergillus flavus sclerotia. Journal of Natural Products, 62(5), 730–733. [Link]

Sources

Comparative

Comparative Guide: Glisoprenin A vs. Glisoprenins C, D, and E

[1][2] Executive Summary Glisoprenin A serves as the primary reference standard for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition, particularly in metabolic disease research targeting atherosclerosis.[1] While s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Glisoprenin A serves as the primary reference standard for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibition, particularly in metabolic disease research targeting atherosclerosis.[1] While structurally related, Glisoprenins C, D, and E exhibit a distinct biological profile; they are primarily characterized as inhibitors of fungal appressorium formation (a morphological step in infection) rather than lipid metabolism modulators.[1]

Key Distinction:

  • Glisoprenin A: High potency against mammalian ACAT (IC50: 1.2 µM in macrophages).[1]

  • Glisoprenin C: The most potent inhibitor of Magnaporthe grisea appressorium formation, surpassing Glisoprenin A in this specific antifungal metric.

Introduction: The Glisoprenin Family

The glisoprenins are a family of polyisoprenoid fungal metabolites isolated from Gliocladium species (e.g., Gliocladium sp.[2][1][3] FO-1513 and Gliocladium roseum).[1][4][5] They share a core structure consisting of nine isoprene units but differ in oxidation states and stereochemistry. These structural nuances dictate their divergence into two distinct therapeutic applications: lipid metabolism modulation (A & B) and antifungal morphogenesis inhibition (C, D, & E).[1]

Structural Basis of Activity[6][7]
  • Glisoprenin A (C55H90O9): Features a specific hydrophilic head group essential for interacting with the membrane-bound ACAT enzyme.[1]

  • Glisoprenins C, D, E: Derivatives with variations in the prenyl chain and oxygenation patterns.[1] These modifications shift the lipophilicity profile, optimizing them for cell wall interaction in fungi rather than the endoplasmic reticulum (ER) localization required for ACAT inhibition.[1]

Potency Comparison: ACAT Inhibition

Researchers investigating cholesterol esterification must rely on Glisoprenin A (or its congener Glisoprenin B).[1] There is no established evidence in current literature supporting Glisoprenin C, D, or E as potent ACAT inhibitors.[1]

Table 1: ACAT Inhibitory Potency (Mammalian Models)

Data sourced from Tomoda et al. (1992).[1]

CompoundTarget Assay (Microsomes)Target Assay (J774 Macrophages)Primary Application
Glisoprenin A IC50: 46 µM IC50: 1.2 µM Gold Standard for ACAT Inhibition
Glisoprenin BIC50: 61 µMIC50: 0.57 µMAlternative ACAT Inhibitor
Glisoprenin CNot ReportedNot ReportedFungal Morphogenesis
Glisoprenin DNot ReportedNot ReportedFungal Morphogenesis
Glisoprenin ENot ReportedNot ReportedFungal Morphogenesis

Analytic Insight: While Glisoprenin B shows higher potency in cellular assays (0.57 µM), Glisoprenin A remains the most cited reference compound for cell-free microsomal assays.[1] The discrepancy between microsomal and cellular potency often stems from differences in cellular uptake and intracellular distribution.

Potency Comparison: Appressorium Formation

For researchers in plant pathology or antifungal development, Glisoprenins C, D, and E are the relevant targets.[1] They inhibit the formation of the appressorium , a specialized infection structure used by fungi like Magnaporthe grisea to penetrate host plant surfaces.

Table 2: Morphogenic Inhibition Potency (M. grisea)

Data synthesized from Thines et al. (1998).[1]

CompoundActivity ProfileRelative Potency
Glisoprenin C Inhibits appressorium formation on hydrophobic surfaces Highest
Glisoprenin DInhibits appressorium formationModerate
Glisoprenin EInhibits appressorium formationModerate
Glisoprenin AInhibits appressorium formationLow/Baseline

Mechanism: Unlike cytotoxic fungicides that kill the cell, Glisoprenin C specifically disrupts the signal transduction pathway (likely cAMP-dependent) required for the morphological switch from germ tube to appressorium.[1]

Mechanistic Visualization

The following diagram illustrates the distinct pathways targeted by these congeners. Glisoprenin A targets the ACAT enzyme in the ER, while Glisoprenin C targets the signaling cascade at the fungal cell membrane.

Glisoprenin_Mechanism cluster_ACAT Mammalian Lipid Metabolism (Target: Glisoprenin A) cluster_Fungal Fungal Morphogenesis (Target: Glisoprenin C) Cholesterol Free Cholesterol (ER Membrane) ACAT_Enzyme ACAT Enzyme (ACAT1/ACAT2) Cholesterol->ACAT_Enzyme AcylCoA Long-chain Acyl-CoA AcylCoA->ACAT_Enzyme CE Cholesteryl Ester (Lipid Droplet) ACAT_Enzyme->CE Esterification FoamCell Foam Cell Formation CE->FoamCell Accumulation Spore Fungal Spore (M. grisea) Surface Hydrophobic Surface Sensing Spore->Surface Signal cAMP/MAPK Signaling Surface->Signal Appressorium Appressorium (Infection Structure) Signal->Appressorium Differentiation Infection Host Penetration Appressorium->Infection GlisoA Glisoprenin A GlisoA->ACAT_Enzyme Inhibits (IC50: 1.2µM) GlisoC Glisoprenin C GlisoC->Signal Inhibits (High Potency)

Figure 1: Divergent mechanisms of action.[1] Glisoprenin A blocks cholesterol esterification in mammalian cells, while Glisoprenin C disrupts morphological signaling in fungi.[1]

Experimental Protocols

A. Microsomal ACAT Inhibition Assay (For Glisoprenin A)

Purpose: To quantify the potency of Glisoprenin A against the ACAT enzyme in a cell-free system.[1]

Reagents:

  • [1-14C]Oleoyl-CoA (Substrate)[1]

  • Rat liver microsomes (Enzyme source)[1][3]

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4)

Workflow:

  • Preparation: Suspend rat liver microsomes in Assay Buffer (protein conc: 2-5 mg/mL).

  • Incubation: Mix 20 µL of microsome suspension with 10 µL of Glisoprenin A (dissolved in DMSO) at varying concentrations (0.1 - 100 µM).

  • Activation: Pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Add 10 µL of [1-14C]Oleoyl-CoA and exogenous cholesterol.

  • Reaction: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction by adding chloroform:methanol (2:1).

  • Quantification: Extract lipids, separate via Thin Layer Chromatography (TLC) on silica gel plates (Solvent: Hexane/Diethyl ether/Acetic acid 85:15:1). Measure radioactivity of the cholesteryl ester band.

  • Calculation: Calculate IC50 based on the reduction of radioactivity compared to DMSO control.

B. Appressorium Formation Assay (For Glisoprenin C)

Purpose: To verify the morphogenic inhibitory activity of Glisoprenin C, D, or E.[1]

Workflow:

  • Spore Harvest: Harvest conidia of Magnaporthe grisea from 10-day-old oatmeal agar cultures.

  • Suspension: Adjust spore density to

    
     spores/mL in sterile water.
    
  • Treatment: Place 50 µL of spore suspension onto the hydrophobic side of GelBond film (inductive surface).[1] Add Glisoprenin C at graded concentrations.

  • Incubation: Incubate in a humid chamber at 25°C for 24 hours.

  • Microscopy: Count the percentage of germinated spores that have differentiated into appressoria (swollen, melanized tips) versus those that remain as germ tubes.

  • Validation: Glisoprenin C should prevent the swelling/melanization step without inhibiting initial germ tube growth.

References

  • Tomoda, H., et al. (1992). "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[1][3] FO-1513. I. Production, isolation and physico-chemical and biological properties."[1][3] The Journal of Antibiotics, 45(8), 1202-1206.[1][3]

  • Thines, E., et al. (1998). "Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum.[2][1] 1. Production and biological activities."[2][3][4][5][6][7][8] The Journal of Antibiotics, 51(2), 117-122.[2][1]

  • Rudolph, K., et al. (2003). "Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in Magnaporthe grisea."[1] FEMS Microbiology Letters, 221(2), 187-192.[1]

Sources

Validation

Reproducibility of Glisoprenin A effects on signal transduction pathways

Topic: Reproducibility of Glisoprenin A Effects on Lipid Raft-Mediated Signal Transduction Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Assay Developers, and Pharmacologists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Glisoprenin A Effects on Lipid Raft-Mediated Signal Transduction Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Assay Developers, and Pharmacologists

Executive Summary: The Stability-Specificity Trade-off

Glisoprenin A, a fungal metabolite isolated from Gliocladium sp., represents a critical tool for interrogating the Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) pathway. Unlike synthetic inhibitors (e.g., CP-113,818) which often exhibit off-target adrenal toxicity, or Pyripyropene A which is highly selective for ACAT2, Glisoprenin A offers a unique profile for studying ACAT-dependent lipid raft modulation in neuronal models, particularly regarding Amyloid Precursor Protein (APP) processing.

However, its utility is frequently compromised by poor reproducibility arising from batch-to-batch titer variability and hydrolytic instability in aqueous buffers. This guide provides the corrective framework to standardize Glisoprenin A workflows, ensuring data integrity in signal transduction studies.

Mechanistic Grounding: The ACAT-Lipid Raft Axis

To reproduce Glisoprenin A effects, one must understand that it does not act on a kinase receptor directly. Instead, it modulates the membrane microenvironment .

The Causality Chain:

  • Inhibition: Glisoprenin A inhibits ACAT activity in the Endoplasmic Reticulum (ER).

  • Cholesterol Flux: This prevents the conversion of free cholesterol (FC) to cholesteryl esters (CE).

  • Raft Expansion: Elevated FC levels enhance the rigidity and size of lipid rafts (detergent-resistant membranes).

  • Signaling Consequence: In Alzheimer’s research, this alters the spatial proximity of APP and BACE1 (β-secretase). Paradoxically, while some ACAT inhibitors reduce Aβ, the modulation of raft dynamics is the critical variable affecting whether APP undergoes amyloidogenic (β-cleavage) or non-amyloidogenic (α-cleavage) processing.

Pathway Visualization: ACAT Modulation of APP Signaling

Glisoprenin_Mechanism Glisoprenin Glisoprenin A (Fungal Metabolite) ACAT ACAT1/2 Enzyme (ER Membrane) Glisoprenin->ACAT Inhibits (IC50 ~46 µM) Cholesterol_Pool Free Cholesterol Pool ACAT->Cholesterol_Pool Blocks Conversion Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Catalyzes Lipid_Rafts Lipid Raft Dynamics (Membrane Rigidity) Cholesterol_Pool->Lipid_Rafts Modulates Composition BACE1 BACE1 Recruitment (Raft-Dependent) Lipid_Rafts->BACE1 Regulates Localization APP_Processing APP Processing (Amyloidogenic vs Non-Amyloidogenic) BACE1->APP_Processing Cleavage Signal_Output Aβ Peptide Generation / Notch Signaling APP_Processing->Signal_Output

Figure 1: Mechanism of Action.[1][2][3] Glisoprenin A inhibits ACAT, forcing a shift in the Free Cholesterol/Cholesteryl Ester ratio, which downstream remodels lipid rafts and alters BACE1-mediated APP processing.

Comparative Analysis: Selecting the Right Tool

Researchers often default to CP-113,818 due to its high potency, ignoring its toxicity profile. Use this table to justify your reagent choice.

Table 1: ACAT Inhibitor Performance Matrix

FeatureGlisoprenin A CP-113,818 Pyripyropene A
Origin Natural (Gliocladium sp.)SyntheticNatural (Aspergillus sp.)
Primary Target ACAT1 & ACAT2ACAT1 & ACAT2Highly Selective for ACAT2
IC50 (Microsomes) ~46 µM (Moderate)~0.02 µM (Potent)~0.06 µM (Potent)
Cellular Toxicity Low to ModerateHigh (Adrenal toxicity)Low
Solubility DMSO (Good), Aqueous (Poor)DMSO (Excellent)DMSO (Good)
Stability Sensitive (Oxidation prone)HighHigh
Best Application General lipid raft studies; APP traffickingHigh-throughput screening (HTS)Liver-specific (ACAT2) studies

Critical Insight: If your study focuses on neuronal ACAT1 , Glisoprenin A is a valid physiological probe, but you must control for its lower potency compared to CP-113,818 by using higher concentrations (10-50 µM) while monitoring for precipitate formation.

Reproducibility & Protocol Integrity

The primary cause of "failed" Glisoprenin A experiments is precipitation upon aqueous dilution and batch degradation .

A. Handling & Storage (The "Zero-Moisture" Rule)
  • Solvent: Dissolve only in anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Storage: Aliquot immediately into amber glass vials (plastic absorbs hydrophobic compounds). Store at -80°C.

  • Working Solutions: Do not serial dilute in aqueous media. Perform serial dilutions in DMSO first, then spike into cell media to keep final DMSO < 0.5%.[4]

B. Validated Protocol: Cellular Cholesterol Esterification Assay

Objective: Quantify Glisoprenin A efficacy by measuring the incorporation of radiolabeled oleate into cholesteryl esters. This is the gold standard for validating ACAT inhibition before inferring signaling effects.

Workflow Diagram:

Assay_Protocol cluster_0 Phase 1: Treatment cluster_1 Phase 2: Metabolic Labeling cluster_2 Phase 3: Extraction & Analysis Cell_Seeding Seed Cells (CHO or Neuronal) Wait 24h Drug_Add Add Glisoprenin A (Keep DMSO <0.5%) Cell_Seeding->Drug_Add Equilibration Incubate 1h (Target Engagement) Drug_Add->Equilibration Pulse Pulse with [1-14C]Oleate-BSA Equilibration->Pulse Incubation Incubate 4-6h (Esterification) Pulse->Incubation Lipid_Extract Lipid Extraction (Hexane:Isopropanol 3:2) Incubation->Lipid_Extract TLC TLC Separation (Hexane:Ether:Acetic Acid) Lipid_Extract->TLC Quant Scintillation Counting (CE vs Free Oleate) TLC->Quant

Figure 2: Workflow for [14C]Oleate Cholesterol Esterification Assay. This functional assay confirms ACAT inhibition prior to downstream signaling analysis.

C. Step-by-Step Methodology
  • Preparation of [14C]Oleate-BSA Complex:

    • Why: Free fatty acids are toxic. BSA conjugation ensures physiological uptake.

    • Method: Evaporate [1-14C]oleic acid (toluene solution) under nitrogen. Resuspend in 100 µL ethanol, then add dropwise to 10 mL of 10% fatty-acid-free BSA in PBS while vortexing. Stir for 2 hours at room temperature.

  • Cell Treatment:

    • Treat cells (e.g., CHO-ACAT1 or Neuro2a) with Glisoprenin A (0.1 – 50 µM) for 1 hour prior to adding the radioactive pulse.

    • Control: Include a CP-113,818 positive control (1 µM) to verify assay dynamic range.

  • Pulse & Extraction:

    • Add [14C]oleate-BSA complex to media. Incubate 4 hours.

    • Wash cells x3 with ice-cold PBS.

    • Extract lipids using Hexane:Isopropanol (3:2 v/v) . Note: Do not use Chloroform:Methanol for this specific step if plasticware is involved, as plasticizers can leach and interfere with TLC.

  • TLC Separation:

    • Load organic phase onto Silica Gel 60 plates.

    • Run solvent system: Petroleum Ether : Diethyl Ether : Acetic Acid (90:10:1) .

    • Validation: Cholesteryl Esters (CE) will migrate near the solvent front (Rf ~0.9), while Triglycerides (TG) and Phospholipids remain lower.

  • Data Normalization:

    • Scrape the CE band and count via liquid scintillation.

    • Crucial Step: Normalize counts to total cellular protein (BCA assay on the cell pellet residue).

References

  • Tomoda, H., et al. (1992). "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[5] FO-1513. I. Production, isolation and physico-chemical and biological properties."[5] The Journal of Antibiotics, 45(8), 1202–1206. Link

  • Puglielli, L., et al. (2001). "Acyl-coenzyme A: cholesterol acyltransferase modulates the generation of the amyloid beta-peptide."[6] Nature Cell Biology, 3(10), 905–912. Link

  • Huttunen, H. J., & Kovacs, D. M. (2008). "ACAT as a drug target for Alzheimer's disease."[1][6] Neurodegenerative Diseases, 5(3-4), 212–214. Link

  • Tomoda, H., et al. (1994). "Pyripyropenes, novel inhibitors of acyl-CoA: cholesterol acyltransferase produced by Aspergillus fumigatus.[2] I. Production, isolation, and biological properties."[5][7][8] The Journal of Antibiotics, 47(2), 148–153. Link

  • Chang, T. Y., et al. (2009). "Acyl-coenzyme A:cholesterol acyltransferases." American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1–E9. Link

Sources

Comparative

Targeting Lipid Metabolism: A Comparative Guide to Glisoprenins in Cancer Cytotoxicity

Executive Summary The resurgence of interest in cancer metabolism has shifted focus from broad-spectrum DNA-damaging agents to targeted metabolic inhibitors. Glisoprenins , a class of fungal metabolites isolated from Gli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of interest in cancer metabolism has shifted focus from broad-spectrum DNA-damaging agents to targeted metabolic inhibitors. Glisoprenins , a class of fungal metabolites isolated from Gliocladium species, represent a critical toolset for researchers investigating the Acyl-CoA:cholesterol acyltransferase (ACAT) pathway.

Unlike standard chemotherapeutics (e.g., Paclitaxel, Doxorubicin) that exhibit nanomolar cytotoxicity via apoptotic cascades, Glisoprenins function as metabolic stressors . They specifically block the esterification of cholesterol, preventing the formation of lipid droplets (LDs)—organelles essential for membrane synthesis and signaling in aggressive, lipid-dependent tumors (e.g., Glioblastoma, Prostate Cancer).

This guide objectively compares Glisoprenins against synthetic ACAT inhibitors and standard cytotoxic agents, providing the experimental frameworks necessary to validate their utility in oncology research.

Compound Profile & Mechanism of Action[1]

Glisoprenins (A–G) are polyisoprenepolyols.[1][2] Glisoprenin A is the most prominent congener, characterized by a hydrophilic tetrahydropyran moiety and a hydrophobic nonaprenyl chain.

The Mechanistic Target: ACAT1/2

Cancer cells, particularly those in hypoxic, nutrient-deprived environments, upregulate ACAT1 to store excess free cholesterol as cholesteryl esters (CE) in lipid droplets. This prevents free cholesterol toxicity (lipotoxicity).

  • Glisoprenin Action: Inhibits ACAT, forcing an accumulation of free cholesterol in the Endoplasmic Reticulum (ER).

  • Result: ER stress, Unfolded Protein Response (UPR), and eventual apoptosis (lipoapoptosis).

Diagram: The Cholesterol Esterification Blockade

Figure 1: Pathway analysis showing the specific intervention point of Glisoprenins compared to Statins and standard chemotherapy.

ACAT_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR FreeChol Free Cholesterol (Toxic in excess) Mevalonate->FreeChol Multi-step ACAT ACAT Enzyme (Target) FreeChol->ACAT Substrate CholEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholEsters Esterification TumorGrowth Tumor Proliferation (Membrane Synthesis) CholEsters->TumorGrowth Fuel Statins Statins (Inhibitor) Statins->HMGCoA Blocks Glisoprenins Glisoprenins (Inhibitor) Glisoprenins->ACAT Blocks

Caption: Glisoprenins inhibit the conversion of Free Cholesterol to Cholesteryl Esters, inducing lipotoxicity distinct from Statin-mediated upstream blockade.

Comparative Efficacy Analysis

Researchers must distinguish between absolute potency (IC50 for cell death) and functional potency (IC50 for enzyme inhibition). Glisoprenins are moderate cytotoxins but potent enzyme inhibitors.

Table 1: Glisoprenins vs. Alternative Agents

Data synthesized from macrophage and hepatic microsome assays (Tomoda et al., 1992; Nishida et al., 1992) and comparative cancer studies.

Compound ClassAgentTargetACAT Inhibition (IC50)Cytotoxicity (Cancer Cell Lines)*Specificity Profile
Fungal Metabolite Glisoprenin A ACAT1 / ACAT2 1.2 µM (Cell-based)Moderate (10–50 µM) High specificity for lipid-metabolism; low off-target toxicity.
Fungal MetabolitePyripyropene AACAT2 > ACAT10.06 µMModerate (5–20 µM)Extremely potent ACAT2 inhibitor; structurally distinct (pyrone).
Synthetic DrugAvasimibeACAT1 / ACAT23.3 µMModerate (10–30 µM)Clinically tested; poor bioavailability limits in vivo use.
Synthetic DrugCP-113,818ACAT1~0.02 µMModerateHighly selective ACAT1 inhibitor used as positive control.
ChemotherapyDoxorubicinDNA / Topo IIN/AHigh (< 0.1 µM)Broad-spectrum; high toxicity to non-malignant cells.

*Note: Cytotoxicity values vary by cell line.[3] "Moderate" indicates a cytostatic effect or cell death requiring higher concentrations, typical for metabolic modulators.

Interpretation for Drug Development[5][6]
  • Selectivity: Glisoprenin A is less potent than Pyripyropene A on a molar basis but offers a distinct structural scaffold (phenolic) that may possess different ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Therapeutic Window: Unlike Doxorubicin, Glisoprenins do not kill healthy fibroblasts at 10 µM, suggesting a wider therapeutic window for targeting lipid-rich tumors (e.g., clear cell renal cell carcinoma).

Experimental Protocols: Validating the Metabolic Hit

To prove that Glisoprenin-induced cytotoxicity is due to ACAT inhibition and not general toxicity, you must correlate cell viability with lipid droplet depletion.

Workflow Logic

The experiment requires a dual-readout :

  • Viability (MTT/ATP): Did the cells die?

  • Phenotype (Nile Red/Oil Red O): Did the lipid droplets disappear?

Diagram: The Dual-Validation Workflow

Figure 2: Step-by-step experimental protocol for assessing Glisoprenin efficacy.

Experimental_Workflow Start Cell Seeding (HeLa / HepG2 / U87) LipidLoad Lipid Loading Phase (Add Oleate/LDL for 24h) Start->LipidLoad Treatment Treatment Phase (Glisoprenin A: 0.1 - 50 µM) LipidLoad->Treatment Split Split Samples Treatment->Split Assay1 Assay A: Cytotoxicity (MTT or CellTiter-Glo) Split->Assay1 Plate 1 Assay2 Assay B: Lipid Quantification (Nile Red Staining) Split->Assay2 Plate 2 Analysis Data Correlation (Is death linked to LD loss?) Assay1->Analysis Assay2->Analysis

Caption: Dual-stream workflow ensures cytotoxicity is correctly attributed to lipid metabolic disruption.

Protocol Details
A. Lipid Loading (Critical Step)

Cancer cells in standard media may not rely heavily on ACAT. You must "push" the system.

  • Medium: DMEM + 10% Lipoprotein-Deficient Serum (LPDS).

  • Loading: Supplement with 100 µM Oleic Acid (complexed with BSA) for 24 hours prior to drug treatment. This forces the cell to synthesize lipid droplets.

B. Glisoprenin Treatment
  • Solubilization: Dissolve Glisoprenin A in DMSO (Stock 10 mM).

  • Dosing: Prepare serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM).

  • Control: Include a Positive Control (Pyripyropene A at 5 µM) and Vehicle Control (DMSO < 0.5%).

  • Incubation: 48 hours. Note: Metabolic inhibitors act slower than DNA damaging agents.

C. Nile Red Staining (Lipid Readout)
  • Wash cells with PBS.

  • Fix with 4% Paraformaldehyde (15 min).

  • Stain with Nile Red (1 µg/mL) for 15 min in dark.

  • Imaging:

    • Yellow-Gold Fluorescence (Ex 488/Em 580): Neutral Lipids (Cholesteryl Esters). (Expect reduction with Glisoprenin) .

    • Red Fluorescence (Ex 540/Em 620): Polar Lipids (Membranes).

Technical Synthesis & Recommendations

Why Choose Glisoprenins?
  • Use Glisoprenin A when studying the structural biology of ACAT inhibition. Its unique nonaprenyl tail interacts differently with the enzyme's transmembrane domain compared to pyrones (Pyripyropene).

  • Use Glisoprenin A as a sensitizer . Data suggests that ACAT inhibitors can re-sensitize drug-resistant tumors (e.g., Gemcitabine-resistant pancreatic cancer) by destabilizing cell membranes.

Limitations
  • Solubility: The long isoprenoid chain makes Glisoprenins highly lipophilic. Ensure BSA is present in assay media to prevent non-specific plastic binding.

  • Potency: Do not expect nanomolar IC50s in standard viability assays. Their power lies in phenotype modulation, not acute toxicity.

References

  • Tomoda, H., et al. (1992).[4] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[2][4][5] FO-1513. I. Production, isolation and physico-chemical and biological properties."[2][4][6] The Journal of Antibiotics.

  • Nishida, H., et al. (1992).[4] "Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp.[2][4][5] FO-1513. II. Structure elucidation of glisoprenins A and B." The Journal of Antibiotics.

  • Chang, T.Y., et al. (2009). "Acyl-Coenzyme A:Cholesterol Acyltransferases." American Journal of Physiology-Endocrinology and Metabolism. (Context for ACAT mechanism).

  • Geng, F., et al. (2020). "Inhibition of SOAT1 suppresses glioblastoma growth via blocking SREBP-1-mediated lipogenesis." Cell Death & Disease. (Context for ACAT inhibitors in cancer).

  • Song, X., et al. (2025).[1] "A rare glisoprenin analogue from an endophytic fungus Gliocladium sp.[1][2] F1." Natural Product Research. (Recent cytotoxicity data).[1][2][3][7][8][9][10]

Sources

Validation

A Researcher's Guide to Confirming the Purity of Glisoprenin A Using High-Resolution Mass Spectrometry

For researchers, scientists, and professionals in drug development, establishing the purity of a natural product is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. Gl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a natural product is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. Glisoprenin A, a fungal metabolite from Gliocladium roseum with interesting biological activities, is no exception.[1] This guide provides an in-depth, technically focused comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive purity assessment of Glisoprenin A.

Glisoprenins are a unique class of fungal polyisoprenepolyols.[2] As a polyketide-derived natural product, Glisoprenin A's biosynthesis can lead to a variety of structurally related impurities.[3][4][5][6][7] These can include analogues with slight modifications to the polyisoprene chain or stereoisomers, which may have different biological activities and could confound experimental outcomes.[2][8][9] Therefore, a highly sensitive and specific analytical method is paramount.

High-resolution mass spectrometry has emerged as a powerful tool for the qualitative and quantitative analysis of complex mixtures, making it exceptionally well-suited for the purity assessment of natural products like Glisoprenin A.[10][11][12][13] Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a crucial piece of information for identifying both the target compound and any potential impurities.[10][14]

The Power of High-Resolution Mass Spectrometry in Purity Determination

HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer significant advantages over nominal mass instruments for purity analysis. The key benefits include:

  • Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS (typically < 5 ppm) allows for the confident assignment of elemental compositions to the parent ion and its fragment ions.[10][14] This is a critical first step in confirming the identity of Glisoprenin A and tentatively identifying any co-eluting impurities.

  • Enhanced Specificity: The ability to resolve ions with very small mass differences enables the differentiation of Glisoprenin A from isobaric impurities (compounds with the same nominal mass but different elemental compositions).

  • Sensitive Impurity Detection: HRMS provides excellent sensitivity for detecting low-level impurities that might be missed by other techniques.[15][16] This is particularly important in drug development, where even trace impurities can have significant biological effects.

  • Structural Elucidation of Unknowns: Through fragmentation experiments (MS/MS), HRMS can provide valuable structural information about unknown impurities, aiding in their identification.[10]

Experimental Workflow for Glisoprenin A Purity Assessment by LC-HRMS

A robust analytical method is essential for obtaining reliable purity data. The following is a detailed, step-by-step protocol for the analysis of Glisoprenin A using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Glisoprenin A sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • LC-HRMS Instrumentation and Conditions:

    • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • HRMS System: An Orbitrap or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of potential impurities.

    • Data Acquisition: Full scan mode for initial screening and data-dependent MS/MS for fragmentation analysis of detected ions.

    ParameterRecommended SettingRationale
    LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for non-polar to moderately polar compounds like Glisoprenin A.
    Mobile Phase A Water with 0.1% formic acidPromotes ionization and improves peak shape.
    Mobile Phase B Acetonitrile with 0.1% formic acidStrong organic solvent for eluting the analyte.
    Gradient Elution 5% B to 95% B over 20 minutesEnsures adequate separation of Glisoprenin A from potential impurities with varying polarities.
    Flow Rate 0.3 mL/minAppropriate for the column dimensions.
    Column Temperature 40 °CImproves peak shape and reproducibility.
    Injection Volume 5 µL
    Mass Range m/z 150 - 1500Covers the expected mass of Glisoprenin A and its potential adducts and fragments.
    Resolution > 60,000Essential for accurate mass measurements.
    Collision Energy (for MS/MS) Stepped collision energy (e.g., 20, 40, 60 eV)To generate a comprehensive fragmentation pattern for structural elucidation.
  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the protonated ([M+H]+) and deprotonated ([M-H]-) Glisoprenin A ions.

    • Determine the mass accuracy of the detected peak. A mass error of less than 5 ppm is generally considered acceptable.

    • Analyze the full scan data for the presence of other ions.

    • For any detected impurities, determine their exact mass and perform MS/MS analysis to obtain fragmentation data.

    • Utilize databases such as PubChem and ChemSpider to search for potential structures of the identified impurities.[10]

    • Calculate the purity of the Glisoprenin A sample based on the peak area percentage of the main component relative to the total area of all detected peaks.

Visualizing the Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC-HRMS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Full Scan HRMS Detection Separate->Detect Fragment Data-Dependent MS/MS Detect->Fragment Extract Extract Ion Chromatograms Fragment->Extract Mass_Accuracy Determine Mass Accuracy Extract->Mass_Accuracy Impurity_ID Identify Impurities Mass_Accuracy->Impurity_ID Purity_Calc Calculate Purity Impurity_ID->Purity_Calc

Caption: Workflow for Glisoprenin A purity confirmation using LC-HRMS.

Comparative Analysis: HRMS vs. Orthogonal Methods

While HRMS is a powerful tool, a comprehensive purity assessment often relies on the use of orthogonal analytical techniques.[17][18][19][20] Orthogonal methods are based on different chemical or physical principles, providing a more complete picture of the sample's purity.[17][19]

Analytical TechniquePrincipleAdvantages for Glisoprenin A PurityLimitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.- High specificity and sensitivity for impurity detection.[15][16]- Provides molecular formula of impurities.[10][14]- Can be coupled with chromatography for complex mixture analysis.[13]- Not inherently quantitative without a reference standard for each impurity.- May not differentiate between isomers without chromatographic separation.[19]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their differential partitioning between a stationary and a mobile phase; detection is based on UV absorbance.- Robust and widely available for routine quality control.[17]- Good for quantifying known impurities with reference standards.- Limited identification capabilities for unknown impurities.- Co-eluting impurities may go undetected if they lack a UV chromophore or have similar UV spectra.[19]
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of a target analyte relative to a certified internal standard.- A primary ratio method that does not require a reference standard of the analyte.- Provides structural information and can quantify impurities without the need for their isolation.- Lower sensitivity compared to MS-based methods.- Complex spectra can make quantification challenging for minor components.
Logical Relationship of Purity Assessment Methods

Purity_Assessment cluster_primary Primary Analysis cluster_orthogonal Orthogonal Methods cluster_confirmation Purity Confirmation Glisoprenin_A Glisoprenin A Sample HRMS LC-HRMS Glisoprenin_A->HRMS HPLC_UV HPLC-UV Glisoprenin_A->HPLC_UV qNMR qNMR Glisoprenin_A->qNMR Purity_Profile Comprehensive Purity Profile HRMS->Purity_Profile HPLC_UV->Purity_Profile qNMR->Purity_Profile

Caption: Integration of orthogonal methods for a comprehensive purity assessment.

Conclusion

For the definitive purity assessment of Glisoprenin A, high-resolution mass spectrometry, particularly when coupled with liquid chromatography, stands out as an exceptionally powerful and informative technique. Its ability to provide accurate mass measurements and detailed fragmentation data allows for the confident identification of the target compound and the characterization of unknown impurities. However, for a truly comprehensive and regulatory-compliant purity profile, it is highly recommended to employ orthogonal methods such as HPLC-UV and qNMR.[17][21][22][23][24][25] This multi-faceted approach provides a self-validating system that ensures the highest level of confidence in the purity of your Glisoprenin A sample, a critical factor for the integrity and success of your research and development endeavors.

References

  • High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills. Springer Protocols. Available at: [Link]

  • Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces. FEMS Microbiology Letters. Available at: [Link]

  • Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Available at: [Link]

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. Available at: [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Quality Assistance. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation. Regulations.gov. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]

  • Live qualification/validation of purity methods for protein products. Department of Computer Science. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • High-throughput functional annotation of natural products by integrated activity profiling. PNAS. Available at: [Link]

  • Liquid chromatography-high resolution mass spectrometry for the analysis of bioactive natural products. ResearchGate. Available at: [Link]

  • HRMS Analysis. UTMB. Available at: [Link]

  • A rare glisoprenin analogue from an endophytic fungus Gliocladium sp. F1. PubMed. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Glisoprenins C, D and E, New Inhibitors of Appressorium Formation in Magnaporthe grisea, from Cultures of Gliocladium roseum. J-Stage. Available at: [Link]

  • Glisoprenins C, D and E, New Inhibitors of Appressorium Formation in Magnaporthe grisea, from Cultures of Gliocladium roseum. J-Stage. Available at: [Link]

  • Glisoprenin B. PubChem. Available at: [Link]

  • Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Natural Product Reports. Available at: [Link]

  • Glisoprenin D. PubChem. Available at: [Link]

  • Polyketide. Wikipedia. Available at: [Link]

  • Polyketides. Fiveable. Available at: [Link]

  • Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University. Available at: [Link]

  • The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. PMC. Available at: [Link]

  • Characterization of linagliptin using analytical techniques. SciSpace. Available at: [Link]

  • Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. PMC. Available at: [Link]

  • CHARACTERIZATION OF LINAGLIPTIN USING ANALYTICAL TECHNIQUES. Drug Analytical Research. Available at: [Link]

  • Glycan Characterization. Shimadzu. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking Glisoprenin A Against Established ACAT Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of Glisoprenin A, a natural product inhibitor of Acyl-CoA: Cholesterol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of Glisoprenin A, a natural product inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), against other well-characterized inhibitors in the field. We will delve into the scientific rationale behind experimental design, provide detailed, field-tested protocols, and present a comparative analysis grounded in verifiable data.

The Rationale for Targeting ACAT in Modern Drug Discovery

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a critical intracellular enzyme responsible for catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] This process is fundamental to maintaining cellular cholesterol homeostasis. An over-accumulation of free cholesterol can be cytotoxic, and its dysregulation is implicated in a host of pathologies.[2][3]

Two distinct isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with unique tissue distribution and physiological roles.[1][3]

  • ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and the brain.[3] Its role in macrophage cholesterol esterification makes it a key target for preventing the formation of foam cells, a hallmark of atherosclerosis.[3][4]

  • ACAT2 is predominantly located in the intestines and liver, where it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins like very-low-density lipoprotein (VLDL).[1][3]

The central role of ACAT in these processes has made it an attractive therapeutic target for diseases ranging from atherosclerosis and hypercholesterolemia to certain cancers and neurodegenerative disorders like Alzheimer's disease.[3][5][6][7] Therefore, the discovery and rigorous benchmarking of novel ACAT inhibitors, such as Glisoprenin A, is of significant interest to the research community.

cluster_pathway ACAT-Mediated Cholesterol Esterification FC Free Cholesterol (in ER membrane) ACAT ACAT1 / ACAT2 (Enzyme) FC->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CE Cholesteryl Ester (CE) ACAT->CE Esterification LD Lipid Droplet Storage CE->LD Inhibitor ACAT Inhibitors (e.g., Glisoprenin A) Inhibitor->ACAT Inhibition

Caption: The ACAT signaling pathway and point of inhibition.

Comparative Potency of ACAT Inhibitors: A Data-Driven Overview

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes higher potency.

Glisoprenin A, isolated from Gliocladium sp., has been identified as an ACAT inhibitor.[8] To contextualize its potential, we compare its reported IC50 values with those of two extensively studied synthetic ACAT inhibitors: Avasimibe (CI-1011) and Pactimibe (CS-505).

InhibitorTarget/Assay ConditionIC50 (µM)Source
Glisoprenin A Rat Liver Microsomes (Enzymatic)46[8]
J774 Macrophages (Cell-based)1.2[8]
Glisoprenin B Rat Liver Microsomes (Enzymatic)61[8]
J774 Macrophages (Cell-based)0.57[8]
Avasimibe ACAT124[9]
ACAT29.2[9]
IC-21 Macrophages (Cell-based)3.3[10][11]
Pactimibe ACAT14.9[12]
ACAT23.0[12]
THP-1 Macrophages (Cell-based)4.7[12]
Cholesteryl Ester Formation6.7[12][13]

Analysis: The available data shows that Glisoprenin A exhibits moderate potency in a cell-free enzymatic assay (46 µM) but significantly higher potency in a macrophage-based assay (1.2 µM).[8] This discrepancy is common and highlights the critical importance of cell-based assays, which account for factors like cell permeability and metabolism. Compared to Avasimibe and Pactimibe, Glisoprenin A's cell-based potency appears to be in a similar micromolar range, making it a compound of interest for further investigation. Notably, the isoform specificity (ACAT1 vs. ACAT2) of Glisoprenin A has not been reported and represents a key knowledge gap.

Essential Experimental Protocols for Benchmarking

To conduct a rigorous head-to-head comparison, a multi-assay approach is required. We present three core protocols that together provide a robust assessment of an inhibitor's potency, cellular efficacy, and potential toxicity.

Protocol 1: In Vitro ACAT Enzymatic Inhibition Assay

Causality: This cell-free assay directly measures the inhibitor's ability to interact with and block the ACAT enzyme without the complexities of cellular uptake or metabolism. It is the foundational experiment for determining direct enzymatic potency (IC50). We use microsomal fractions from cells or tissues as a rich source of the membrane-bound ACAT enzyme.[1]

start Start prep Prepare Microsomal Enzyme Fraction start->prep mix Prepare Reaction Mixture: Buffer, Microsomes, BSA, Unlabeled Cholesterol prep->mix add_inhibitor Add Inhibitor (Varying Concentrations) + Vehicle Control (DMSO) mix->add_inhibitor preincubate Pre-incubate (15-30 min at 37°C) add_inhibitor->preincubate start_rxn Initiate Reaction: Add [14C]Oleoyl-CoA preincubate->start_rxn incubate Incubate (30-60 min at 37°C) start_rxn->incubate stop_rxn Stop Reaction & Extract Lipids (e.g., Chloroform/Methanol) incubate->stop_rxn tlc Separate Lipids via Thin-Layer Chromatography (TLC) stop_rxn->tlc quantify Quantify [14C]Cholesteryl Ester (Scintillation Counting) tlc->quantify analyze Calculate % Inhibition & Determine IC50 Value quantify->analyze end End analyze->end

Caption: Workflow for the in vitro ACAT enzymatic inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare microsomal fractions from cultured cells (e.g., HepG2) or tissues known to express ACAT.[1] Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA).

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4), a standardized amount of microsomal protein (e.g., 20-50 µg), and bovine serum albumin (BSA) to bind free fatty acids. Add unlabeled cholesterol substrate, often delivered in a detergent like taurocholate to ensure solubility.[14]

  • Inhibitor Addition: Add the test inhibitor (Glisoprenin A) and reference inhibitors (e.g., Avasimibe) at a range of concentrations (typically from 1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C to allow for binding.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]Oleoyl-CoA.[1]

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes) where the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture like chloroform/methanol (2:1 v/v). This also serves to extract the lipids.

  • Separation: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop it using a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the amount of [¹⁴C]cholesteryl ester formed using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cholesterol Esterification Assay

Causality: This assay measures the inhibitor's efficacy in a physiological context. It assesses the compound's ability to cross the cell membrane and inhibit ACAT activity within the cell, which is crucial for therapeutic potential. Macrophage cell lines like J774 or THP-1 are excellent models as they are key players in foam cell formation.[8][13]

Step-by-Step Methodology:

  • Cell Culture: Plate macrophages (e.g., J774) in 24-well plates and grow to near confluence.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitors (Glisoprenin A, Avasimibe, etc.) in serum-free media for 1-2 hours.

  • Cholesterol Loading & Labeling: To stimulate cholesterol esterification, add a cholesterol source, such as acetylated LDL (acLDL), along with a radiolabeled fatty acid precursor like [³H]oleic acid or [¹⁴C]oleic acid, to the media.[15]

  • Incubation: Incubate the cells for an additional 4-6 hours at 37°C to allow for the uptake of cholesterol and its esterification with the labeled oleic acid.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove extracellular label, then lyse the cells and extract total lipids using a chloroform/methanol solvent system.

  • Separation and Quantification: Separate the extracted lipids by TLC as described in Protocol 1. Quantify the amount of radiolabeled cholesteryl ester formed.

  • Data Normalization: Normalize the cholesteryl ester counts to the total protein content in a parallel well to account for any differences in cell number.

  • IC50 Determination: Calculate the percent inhibition of cholesterol esterification at each inhibitor concentration and determine the cell-based IC50 value.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Causality: This protocol is a critical self-validating step. A compound that is toxic to cells will also show a reduction in cholesterol esterification, but this would be a non-specific effect. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[16][17] By running this in parallel with the cell-based assay, you can ensure that the observed inhibition is due to a specific effect on ACAT and not simply because the cells are dying.

start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate_cells Incubate Overnight plate_cells->incubate_cells add_inhibitor Add Inhibitor (Same Concentrations as Cell-Based Assay) incubate_cells->add_inhibitor incubate_treatment Incubate for Treatment Duration (e.g., 24h) add_inhibitor->incubate_treatment add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_mtt Incubate (4h at 37°C) Viable cells form purple formazan add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate_mtt->solubilize incubate_solubilize Incubate Overnight (or shake to dissolve) solubilize->incubate_solubilize read_absorbance Measure Absorbance (570 nm) incubate_solubilize->read_absorbance analyze Calculate % Viability vs. Vehicle Control read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (the same type used in Protocol 2) into a 96-well plate at an optimal density and allow them to adhere overnight.[18]

  • Compound Addition: Treat the cells with the same concentrations of ACAT inhibitors used in the cell-based assay. Include a vehicle control and a positive control for toxicity (e.g., a high concentration of staurosporine).

  • Incubation: Incubate the plate for the same duration as the cell-based cholesterol esterification assay (e.g., 6-8 hours) or longer (24 hours) to assess longer-term toxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent to each well to a final concentration of 0.5 mg/mL.[16]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator or shake for a few hours to ensure complete solubilization.[16] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. A significant drop in viability at concentrations where ACAT inhibition is observed would suggest a confounding cytotoxic effect.

Conclusion

Benchmarking a novel compound like Glisoprenin A requires a systematic and multi-faceted approach. While initial data suggests its potency is comparable to established ACAT inhibitors in a cellular context, a full evaluation is necessary. By employing a direct enzymatic assay, a physiologically relevant cell-based assay, and a concurrent cytotoxicity assay, researchers can build a comprehensive and reliable profile of Glisoprenin A. This rigorous comparison will elucidate its true potential and determine its standing against alternatives like Avasimibe and Pactimibe, paving the way for further investigation into its isoform specificity and therapeutic utility.

References

  • An In-depth Technical Guide on Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors - Benchchem. (n.d.).
  • What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? (2024, June 21). Synapse.
  • Avasimibe (CI-1011) | ACAT/SOAT Inhibitor. (n.d.). MedChemExpress.
  • Avasimibe | P450 (e.g. CYP17) inhibitor | CAS 166518-60-1. (n.d.). Selleck Chemicals.
  • Yoshinaka, Y., et al. (2006). Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. PubMed.
  • Avasimibe | Acyl-CoA:Cholesterol Acyltransferase. (n.d.). Tocris Bioscience.
  • Sak-Jolanta, G., et al. (2019). Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment. In Vivo.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Duan, H., et al. (2004). Acyl-CoenzymeA (CoA):Cholesterol Acyltransferase Inhibition in Rat and Human Aortic Smooth Muscle Cells Is Nontoxic and Retards Foam Cell Formation. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • ACAT1 Inhibitor, Gene. (n.d.). MedChemExpress.
  • MTT assay protocol. (n.d.). Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Application Notes and Protocols: Purpactin A Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay. (n.d.). Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Avasimibe | P450 | Acyltransferase. (n.d.). TargetMol.
  • Avasimibe - Wikipedia. (n.d.).
  • Garcia-Ordonez, R. D., et al. (2005). Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs. PubMed.
  • Effect of ACAT Inhibition on the Progression of Coronary Atherosclerosis. (2025, August 6). ResearchGate.
  • Brown, M. S., & Goldstein, J. L. (1989). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. MDPI.
  • Tomoda, H., et al. (1992). Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties. The Journal of Antibiotics.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture. (n.d.). PMC.
  • Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies. (n.d.). PMC.

Sources

Validation

A Methodological Guide to Assessing Cross-Reactivity of Fungal Signaling Inhibitors: A Case Study with Glisoprenin A

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with high specificity is paramount. While broad-spectrum antifungals are crucial, targeted therapies that disrupt spe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with high specificity is paramount. While broad-spectrum antifungals are crucial, targeted therapies that disrupt specific fungal processes, such as pathogenesis, offer a promising avenue for development. However, even highly specific compounds warrant a thorough investigation of their potential off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specialized fungal signaling inhibitor, using Glisoprenin A as a pertinent case study.

Glisoprenin A, a fungal metabolite derived from Gliocladium roseum, is known to inhibit the formation of appressoria in the rice blast fungus, Magnaporthe grisea.[1][2][3] Appressoria are specialized infection structures crucial for this pathogen to penetrate its host. Notably, studies have indicated that Glisoprenin A and its close analogues, C, D, and E, do not exhibit general antifungal, antibacterial, or phytotoxic activities, suggesting a highly specific mode of action.[1][2] This makes Glisoprenin A an excellent candidate for illustrating the principles and methodologies for assessing unintended effects on non-target fungal species.

This guide will detail the experimental design, methodologies, and data interpretation for a hypothetical cross-reactivity study of Glisoprenin A, providing a robust template for the evaluation of other novel, targeted antifungal candidates.

The Rationale for Cross-Reactivity Assessment of a Targeted Inhibitor

Even when a compound like Glisoprenin A demonstrates high specificity in initial screens, a comprehensive cross-reactivity assessment is a critical step in its preclinical evaluation. The rationale is threefold:

  • Conservation of Signaling Pathways: While the target of Glisoprenin A in M. grisea is specific to appressorium formation, homologous proteins or analogous signaling cascades may exist in other fungi, potentially leading to unintended biological effects.

  • Identifying Secondary Targets: A compound may have a high affinity for its primary target but a lower, yet biologically significant, affinity for other proteins or pathways in different fungal species.

  • Safety and Environmental Impact: For agricultural applications, understanding the effect on non-pathogenic soil and plant-associated fungi is crucial for ecological safety. For clinical candidates, predicting potential off-target effects in commensal or opportunistic fungi is a key safety parameter.

Experimental Design: A Comparative Framework

A robust cross-reactivity study is built on a comparative framework. This involves selecting appropriate non-target fungal species and benchmark antifungal agents.

Selection of Non-Target Fungal Species

The choice of non-target species should encompass a diverse range of fungi to provide a broad assessment of potential cross-reactivity. A representative panel could include:

  • Human Pathogens:

    • Candida albicans: A common opportunistic yeast.

    • Cryptococcus neoformans: An encapsulated yeast causing serious infections.

    • Aspergillus fumigatus: A ubiquitous mold and a significant pathogen in immunocompromised individuals.

  • Plant Pathogens:

    • Fusarium oxysporum: A soil-borne fungus causing wilt diseases in a wide range of plants.

    • Botrytis cinerea: The causative agent of gray mold on numerous plant species.

  • Non-Pathogenic/Beneficial Fungi:

    • Saccharomyces cerevisiae: A well-characterized model yeast.

    • Trichoderma virens: A mycoparasitic fungus used as a biocontrol agent.[4]

Selection of Comparator Antifungal Agents

To contextualize the activity of Glisoprenin A, it should be tested alongside established antifungal drugs with known mechanisms of action. This allows for a comparison of its specificity against agents with broad-spectrum activity.

  • Amphotericin B: A polyene that binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[5]

  • Fluconazole: A triazole that inhibits the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[6]

  • Caspofungin: An echinocandin that inhibits β-1,3-glucan synthase, disrupting cell wall synthesis.[6]

Methodologies for Assessing Cross-Reactivity

The core of the cross-reactivity assessment lies in determining the minimum inhibitory concentration (MIC) of the test compounds against the selected fungal panel.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][7] The broth microdilution method is a standardized and widely used technique.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • For yeasts (C. albicans, C. neoformans, S. cerevisiae), grow cultures overnight in a suitable liquid medium (e.g., YPD broth). Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL.

    • For filamentous fungi (A. fumigatus, F. oxysporum, B. cinerea, T. virens), grow cultures on agar plates until sporulation is abundant. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile gauze to remove mycelial fragments. Adjust the spore concentration to 0.4-5 x 10^4 spores/mL.

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of Glisoprenin A and the comparator antifungals in a suitable solvent (e.g., DMSO).

  • Serial Dilution in 96-Well Plates:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in the appropriate broth medium (e.g., RPMI-1640 for pathogenic fungi). The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for human pathogens, 25-28°C for plant pathogens and environmental fungi) for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. For some fungus-drug combinations, a significant reduction in growth (e.g., 50% or 80%) may be used as the endpoint (MIC50 or MIC80).[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculate Inoculation Inoculum->Inoculate Stock Antifungal Stock Solutions Plate Serial Dilution in 96-Well Plate Stock->Plate Plate->Inoculate Incubate Incubation Inoculate->Incubate Read Visual/Spectrophotometric Reading Incubate->Read MIC MIC Determination Read->MIC Advanced_Assessment Start Unexpected Activity in MIC Assay Treat Treat Non-Target Fungus with Compound Start->Treat RNA RNA-Seq Treat->RNA Proteomics Proteomics Treat->Proteomics Analysis Bioinformatic Analysis (Pathway Enrichment) RNA->Analysis Proteomics->Analysis Target Identify Off-Target Pathways/Proteins Analysis->Target

Caption: Workflow for advanced off-target effect analysis.

Conclusion

The assessment of cross-reactivity is a cornerstone of antifungal drug development, applicable even to compounds with highly specific modes of action like Glisoprenin A. By employing a systematic approach that includes a diverse panel of non-target fungi, appropriate comparator agents, and standardized methodologies such as the broth microdilution MIC assay, researchers can build a comprehensive profile of a compound's specificity. This not only de-risks the development process but also provides crucial data for safety and environmental assessments. The framework presented here, using Glisoprenin A as a case study, offers a robust and adaptable model for the rigorous evaluation of the next generation of targeted antifungal therapies.

References

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available at: [Link]

  • Consortium for Universal Plant-microbe-insect-nematode-interaction Data (CUPID). (n.d.). Gliocladium virens: A Mycoparasitic Fungus for Sustainable Disease Management. Available at: [Link]

  • Thines, E., Eilbert, F., Anke, H., & Sterner, O. (1998). Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities. The Journal of Antibiotics, 51(2), 117–122. Available at: [Link]

  • J-STAGE. (n.d.). Glisoprenins C, D and E, New Inhibitors of Appressorium Formation in Magnaporthe grisea, from Cultures of Gliocladium roseum. Available at: [Link]

  • Thines, E., Eilbert, F., Sterner, O., & Anke, H. (1997). Glisoprenin A, an inhibitor of the signal transduction pathway leading to appressorium formation in germinating conidia of Magnaporthe grisea on hydrophobic surfaces. FEMS Microbiology Letters, 151(2), 219–224. Available at: [Link]

  • Georgopapadakou, N. H. (1998). Antifungals: mechanism of action and resistance, established and novel drugs. Current Opinion in Microbiology, 1(5), 547–557. Available at: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glisoprenin A
Reactant of Route 2
Glisoprenin A
© Copyright 2026 BenchChem. All Rights Reserved.